molecular formula C15H10F4N4O2 B15584713 ONO-2920632

ONO-2920632

Cat. No.: B15584713
M. Wt: 354.26 g/mol
InChI Key: KDTQFQYXTWVBCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ONO-2920632 is a useful research compound. Its molecular formula is C15H10F4N4O2 and its molecular weight is 354.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H10F4N4O2

Molecular Weight

354.26 g/mol

IUPAC Name

N-[[2-fluoro-4-(trifluoromethoxy)phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C15H10F4N4O2/c16-12-5-11(25-15(17,18)19)3-1-9(12)6-20-14(24)10-2-4-13-21-8-22-23(13)7-10/h1-5,7-8H,6H2,(H,20,24)

InChI Key

KDTQFQYXTWVBCC-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

ONO-2920632: No Publicly Available Scientific Information

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search of publicly available scientific and clinical trial databases has yielded no specific information regarding the compound designated as ONO-2920632.

Efforts to retrieve data on the mechanism of action, preclinical studies, or any clinical trial information for this compound have been unsuccessful. This suggests that the compound identifier may be incorrect, may refer to a very early-stage internal project with no public disclosures, or may be a discontinued (B1498344) program.

Publicly accessible resources, including clinical trial registries such as ClinicalTrials.gov, and scientific literature databases, do not contain entries for "this compound". Information from Ono Pharmaceutical Co., Ltd.'s development pipeline and press releases also does not mention this specific compound identifier.

While information is available for other Ono Pharmaceutical compounds, such as ONO-2020 (an epigenetic regulator for Alzheimer's disease), ONO-4685 (a bispecific antibody for T-cell lymphoma), and others, these are distinct entities and their data cannot be extrapolated to this compound.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the compound identifier: Ensure that "this compound" is the correct designation.

  • Consult proprietary databases: Information may be available in commercial pharmaceutical intelligence databases not accessible through public searches.

  • Contact Ono Pharmaceutical Co., Ltd.: Direct inquiry to the company may provide clarification on the status of this compound.

Without any available data, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, experimental protocols, or visualizations of signaling pathways. Further investigation is contingent on obtaining accurate and public information regarding this compound.

ONO-2920632: A Deep Dive into a TREK-2 Channel Activator for Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ONO-2920632, a selective and central nervous system (CNS) penetrant activator of the TWIK-related potassium channel 2 (TREK-2). This compound has emerged as a valuable tool compound for investigating the therapeutic potential of TREK-2 activation, particularly in the context of pain, migraine, and other neurological disorders. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and drug discovery workflows.

Core Compound Profile and Quantitative Data

This compound is an orally active small molecule that preferentially activates TREK-2 channels.[1] Its discovery has provided researchers with a much-needed tool to explore the physiological roles of TREK-2 and its potential as a therapeutic target.[2]

PropertyValueChannel/ParameterAssay TypeReference
Potency
EC50: 0.30 µMHuman TREK-2Thallium Flux Assay[2]
EC50: 2.8 µMHuman TREK-1Thallium Flux Assay[2]
Selectivity >91-foldvs. TASK-1, TASK-2, TASK-3, TRAAK, TWIK-2Not Specified[2]
31-foldvs. TRESKNot Specified[2]
In Vivo Efficacy Equipotent to 10 mg/kg Indomethacin (B1671933)at 3 mg/kg, p.o.Mouse Acetic Acid Writhing Assay[2]
Pharmacokinetics Kp: 0.37Rat Brain/Plasma Partition CoefficientNot Specified[2]

Mechanism of Action and Signaling Pathway

TREK-2 channels are members of the two-pore domain potassium (K2P) channel family, which play a crucial role in setting the resting membrane potential of cells.[3] In nociceptive neurons, such as those in the dorsal root ganglion (DRG), the activation of TREK-2 channels leads to an efflux of potassium ions, resulting in hyperpolarization of the cell membrane.[4][5] This hyperpolarization moves the membrane potential further away from the threshold required to fire an action potential, thereby reducing neuronal excitability.[4] The decreased excitability, in turn, leads to a reduction in the influx of calcium ions through voltage-gated calcium channels, a key event in the transmission of pain signals.[4] The analgesic effect of this compound is attributed to this hyperpolarization-mediated reduction in nociceptive signaling.[2]

TREK2_Signaling_Pathway cluster_membrane Cell Membrane TREK2 TREK-2 Channel Hyperpolarization Membrane Hyperpolarization TREK2->Hyperpolarization K⁺ Efflux VGCC Voltage-Gated Ca²⁺ Channel ReducedCaInflux Reduced Ca²⁺ Influx VGCC->ReducedCaInflux Inhibits ONO This compound ONO->TREK2 Activates ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability ReducedExcitability->VGCC Decreased Opening Probability Analgesia Analgesia ReducedCaInflux->Analgesia Leads to

This compound signaling cascade in a nociceptive neuron.

Drug Discovery and Development Workflow

The discovery of this compound followed a structured drug discovery process, beginning with high-throughput screening to identify initial hits, followed by a hit-to-lead optimization phase to improve potency, selectivity, and pharmacokinetic properties.

Drug_Discovery_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Hit_ID Hit Identification (Initial Potency & Selectivity) HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/PK Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Candidate Selection (In Vivo Efficacy & Safety) Lead_Opt->Preclinical ONO_2920632 This compound Preclinical->ONO_2920632

Generalized workflow for the discovery of this compound.

Experimental Protocols

High-Throughput Screening: Thallium Flux Assay

This assay is a common method for screening potassium channel modulators. It utilizes the ability of thallium ions (Tl⁺) to pass through potassium channels and a Tl⁺-sensitive fluorescent dye.[6]

Principle: Cells expressing the TREK-2 channel are loaded with a Tl⁺-sensitive fluorescent dye. The addition of Tl⁺ to the extracellular solution leads to its influx through open TREK-2 channels, causing an increase in fluorescence. Activators of TREK-2 will enhance this Tl⁺ influx and thus increase the fluorescent signal.

Protocol Outline:

  • Cell Culture: Plate HEK293 cells stably expressing the human TREK-2 channel in 384-well plates.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) in a suitable buffer for 60-90 minutes at room temperature in the dark.[6]

  • Compound Addition: Add test compounds, including this compound at various concentrations, to the wells and incubate for a predefined period (e.g., 10-20 minutes).[6]

  • Thallium Stimulation and Reading: Use a kinetic plate reader to measure baseline fluorescence. Inject a stimulus buffer containing thallium sulfate (B86663) and a low concentration of potassium sulfate to initiate Tl⁺ influx.

  • Data Analysis: Record the fluorescence intensity over time. The rate of fluorescence increase is proportional to the TREK-2 channel activity. Calculate EC50 values by plotting the rate of fluorescence change against the compound concentration.[7]

In Vivo Efficacy: Acetic Acid-Induced Writhing Test

This is a widely used model for assessing the efficacy of peripherally acting analgesics.[2][8]

Principle: Intraperitoneal injection of a dilute acetic acid solution in mice induces a characteristic writhing response (abdominal constrictions and stretching of the hind limbs), which is a manifestation of visceral pain.[9] Analgesic compounds reduce the number of writhes.

Protocol Outline:

  • Animal Acclimatization: Acclimate male ICR mice to the testing environment.[10]

  • Compound Administration: Administer this compound (e.g., at 3 mg/kg) or a vehicle control orally. A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (e.g., at 10 mg/kg) is used as a positive control.[2]

  • Induction of Writhing: After a set period (e.g., 60 minutes) to allow for drug absorption, inject a 0.5-0.7% solution of acetic acid intraperitoneally.[10][11]

  • Observation: Immediately after the acetic acid injection, place the mice in individual observation chambers and count the number of writhes over a defined period (e.g., 5 to 10 minutes or for 15 minutes).[10][11]

  • Data Analysis: Compare the number of writhes in the drug-treated groups to the vehicle control group. A significant reduction in the number of writhes indicates an analgesic effect.

Selectivity Profiling: Ancillary Pharmacology Panel

To assess the selectivity of this compound, it was profiled against a panel of other ion channels, G-protein coupled receptors (GPCRs), and transporters. The publication on this compound mentions the use of the Eurofins Lead Profiling panel of 72 targets.[4] While the exact composition of the panel used at the time may vary, such panels typically include a broad range of targets to identify potential off-target effects.

Principle: The compound of interest is tested at a high concentration (e.g., 10 or 30 µM) against a battery of radioligand binding or functional assays for various molecular targets. Significant interaction (e.g., >50% inhibition or activation) with any of these targets would indicate potential for off-target effects.

Methodology Outline:

  • Target Selection: A panel of targets is chosen based on their known involvement in adverse drug reactions. The Eurofins SafetyScreen44 panel, for instance, includes a range of GPCRs, ion channels, transporters, and enzymes.[12][13]

  • Assay Formats: A combination of assay formats is used:

    • Radioligand Binding Assays: Measure the ability of the test compound to displace a radiolabeled ligand from its receptor.

    • Functional Assays: Measure the effect of the test compound on the functional activity of the target (e.g., enzyme activity, second messenger production, or ion flux).

  • Execution: The assays are typically performed in a high-throughput format.

  • Data Interpretation: The percentage of inhibition or activation at a single high concentration is reported. This compound showed no significant activity against a large ancillary pharmacology panel, indicating its high selectivity.[2]

Conclusion

This compound is a potent and selective TREK-2 activator with demonstrated in vivo analgesic efficacy. Its favorable pharmacokinetic profile, including CNS penetration, makes it an invaluable research tool for elucidating the role of TREK-2 in various physiological and pathological processes. The detailed methodologies and data presented in this guide are intended to support further research into the therapeutic potential of TREK-2 channel modulation.

References

ONO-2920632: A Technical Guide on Central Nervous System Penetration Capabilities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-2920632 is a novel small molecule that has garnered interest for its potential therapeutic applications within the central nervous system (CNS). A critical determinant of efficacy for any CNS-acting therapeutic is its ability to cross the blood-brain barrier (BBB) and achieve sufficient concentrations at its target site. This technical guide provides a comprehensive overview of the CNS penetration capabilities of this compound, drawing from available preclinical data. The information is presented to aid researchers and drug development professionals in understanding the pharmacokinetic profile of this compound in relation to its CNS exposure.

Core Concept: Mechanism of Action

This compound is a potent and selective activator of the TWIK-related K+ channel 2 (TREK-2), a member of the two-pore domain potassium (K2P) channel family.[1] TREK-2 channels are expressed in the central and peripheral nervous systems and play a crucial role in regulating neuronal excitability.[1] By activating these channels, this compound can hyperpolarize neuronal membranes, thereby reducing neuronal firing. This mechanism of action underlies its potential therapeutic effects in conditions characterized by neuronal hyperexcitability, such as pain.[1]

Quantitative Data on CNS Penetration

The CNS penetration of this compound has been evaluated in preclinical rodent models. The following tables summarize the key pharmacokinetic parameters related to its brain and cerebrospinal fluid (CSF) exposure.

Table 1: In Vivo CNS Penetration of this compound in Rats [1]

ParameterValueDescription
Brain-to-Plasma Ratio (Kp)0.37Ratio of the total concentration of the drug in the brain to that in the plasma at steady-state.
Unbound Brain-to-Plasma Ratio (Kp,uu)0.36Ratio of the unbound concentration of the drug in the brain to the unbound concentration in the plasma at steady-state. This is often considered a more accurate measure of the drug's ability to engage its target in the CNS.

Table 2: In Vivo CNS Penetration of this compound in Mice (at 2 hours post-dose) [1]

CompartmentConcentration (µM)
Total Brain3.2
Free Brain0.92
Cerebrospinal Fluid (CSF)0.22

Experimental Protocols

Detailed experimental protocols for the studies that generated the quantitative data are crucial for interpretation and replication. The following sections outline the methodologies based on available information and general practices in the field.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile and CNS penetration of this compound in rodents.

Methodology: Cassette Dosing

A cassette dosing approach was likely utilized for initial pharmacokinetic screening, allowing for the simultaneous evaluation of multiple compounds.[1]

  • Animal Models: Male Sprague-Dawley rats and C57BL/6 mice are commonly used for these studies.

  • Dosing:

    • Rats: Intravenous administration of a cassette of compounds, including this compound, typically at a low dose (e.g., 1-2 mg/kg per compound).

    • Mice: Oral administration of this compound at a dose of 3 mg/kg.[1]

  • Sample Collection:

    • Serial blood samples are collected from a cannulated vessel (e.g., jugular vein) at multiple time points post-dosing.

    • At the terminal time point, brain tissue and cerebrospinal fluid (CSF) are collected.

  • Bioanalysis:

    • Sample Preparation: Plasma is obtained by centrifugation of blood samples. Brain tissue is homogenized. Samples undergo protein precipitation followed by solid-phase or liquid-liquid extraction to isolate the analytes.

    • Quantification: Drug concentrations in plasma, brain homogenate, and CSF are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves chromatographic separation on a suitable column followed by detection using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Determination of Unbound Drug Fraction

Objective: To determine the fraction of this compound that is not bound to proteins in plasma and brain tissue, which is critical for calculating the unbound brain-to-plasma ratio (Kp,uu).

Methodology: Equilibrium Dialysis

  • Plasma Unbound Fraction (fu,plasma): Plasma samples are dialyzed against a protein-free buffer using a semi-permeable membrane. The concentration of the drug in the buffer compartment at equilibrium represents the unbound concentration.

  • Brain Unbound Fraction (fu,brain): Brain homogenate is dialyzed against a buffer. The unbound fraction is calculated from the drug concentration in the buffer at equilibrium.

In Vivo Efficacy Study: Acetic Acid Writhing Assay

Objective: To evaluate the analgesic efficacy of this compound in a mouse model of visceral pain.

Methodology:

  • Animal Model: Male Swiss Webster or similar strains of mice are typically used.

  • Procedure:

    • Animals are divided into groups: vehicle control, positive control (e.g., indomethacin (B1671933) 10 mg/kg, p.o.), and this compound treatment groups (e.g., 3 mg/kg, p.o.).[1]

    • The respective treatments are administered orally.

    • After a set pre-treatment time (e.g., 30-60 minutes), a dilute solution of acetic acid (e.g., 0.6-1.0% in saline) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

    • The number of writhes for each animal is counted for a defined period (e.g., 10-20 minutes) starting a few minutes after the acetic acid injection.

    • The percentage of inhibition of writhing is calculated for each treatment group compared to the vehicle control group.

Visualizations

Experimental Workflow for CNS Penetration Assessment

G cluster_invivo In Vivo Studies cluster_bioanalysis Bioanalysis cluster_fu_determination Unbound Fraction Determination cluster_data_analysis Data Analysis animal_model Rodent Models (Rat, Mouse) dosing Dosing (IV Cassette or Oral) animal_model->dosing sample_collection Sample Collection (Blood, Brain, CSF) dosing->sample_collection sample_prep Sample Preparation (Protein Precipitation, Extraction) sample_collection->sample_prep lcmsms LC-MS/MS Quantification sample_prep->lcmsms pk_parameters Calculation of PK Parameters (Kp, Kp,uu, Cmax, T1/2) lcmsms->pk_parameters equilibrium_dialysis Equilibrium Dialysis (Plasma, Brain Homogenate) equilibrium_dialysis->pk_parameters

Caption: Workflow for assessing the CNS penetration of this compound.

Conceptual Signaling Pathway of TREK-2 Activation

TREK2_Signaling ONO_2920632 This compound TREK2 TREK-2 Channel K+ Efflux ONO_2920632->TREK2:f0 Activates Hyperpolarization Membrane Hyperpolarization TREK2:f1->Hyperpolarization Neuronal_Excitability Decreased Neuronal Excitability Hyperpolarization->Neuronal_Excitability Therapeutic_Effects Potential Therapeutic Effects (e.g., Analgesia) Neuronal_Excitability->Therapeutic_Effects

Caption: Simplified signaling pathway of this compound via TREK-2 activation.

Discussion and Future Directions

The preclinical data available for this compound demonstrate its ability to penetrate the CNS in both rats and mice. The unbound brain-to-plasma ratio (Kp,uu) of 0.36 in rats suggests that the compound can achieve significant unbound concentrations in the brain, which is favorable for target engagement.[1] The analgesic effect observed in the acetic acid writhing model further supports that the CNS concentrations achieved are pharmacologically active.[1]

Several critical areas warrant further investigation to provide a more complete picture of this compound's CNS penetration capabilities:

  • Role of Efflux Transporters: The blood-brain barrier is equipped with efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) that can actively pump drugs out of the brain. It is currently unknown whether this compound is a substrate for these transporters. In vitro transporter assays using cell lines such as Caco-2 or MDCK-MDR1 would be instrumental in determining the potential for active efflux, which could influence the net CNS penetration.

  • In Vitro Blood-Brain Barrier Models: Utilizing in vitro BBB models, such as those employing primary brain endothelial cells or induced pluripotent stem cell-derived endothelial cells, would provide valuable data on the permeability and transport mechanisms of this compound across a human-relevant barrier.

  • Human CNS Penetration: Ultimately, the translation of these preclinical findings to humans is paramount. While direct measurement of brain concentrations in humans is not feasible, techniques such as positron emission tomography (PET) imaging with a radiolabeled version of this compound or analysis of CSF from clinical trial participants would provide invaluable data on its CNS disposition in humans.

Conclusion

This compound demonstrates promising CNS penetration in preclinical models, achieving concentrations that are associated with pharmacological activity. The available data provide a solid foundation for its further development as a CNS-targeted therapeutic. Future studies focusing on its interaction with BBB transporters and its pharmacokinetic profile in humans will be critical to fully elucidate its potential for treating neurological disorders.

References

No Publicly Available Data for ONO-2920632 in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly accessible scientific literature, clinical trial registries, and pharmaceutical development pipelines, no information was found for the compound designated ONO-2920632. This prevents the creation of the requested in-depth technical guide, as there is no available data on its mechanism of action, experimental protocols, or associated quantitative results.

Searches for "this compound" and variations thereof, including inquiries into Ono Pharmaceutical's neurological disorder pipeline, did not yield any specific results for this compound. This suggests that this compound may be an internal designation for a discontinued (B1498344) or early-stage preclinical compound that has not been publicly disclosed. Pharmaceutical companies often use internal codes for compounds in the early phases of research and development, and many of these are never disclosed publicly if they do not advance to clinical trials.

Ono Pharmaceutical's Focus on Neurological Disorders

While there is no information on this compound, Ono Pharmaceutical is actively involved in the research and development of treatments for neurological disorders. The company has stated that neurology is one of its priority research areas, alongside oncology and immunology. Their strategy includes in-house drug discovery and collaborations with other biotechnology companies to identify novel therapeutic targets for central nervous system (CNS) disorders.[1][2][3]

Recent activities in this area include:

  • A drug discovery collaboration with Sibylla Biotech, initiated in March 2024, to use their technology to identify candidates for multiple therapeutic targets in the CNS field.[1]

  • A partnership with PrecisionLife, announced in December 2022, to use a combinatorial analytics platform to discover new therapies for complex CNS diseases.[4]

  • A collaboration with Neurimmune, established in November 2017, to generate human-derived monoclonal antibodies against a novel therapeutic target for neurodegenerative diseases.[5]

  • An agreement with Reborna Biosciences in March 2025 to generate RNA-targeting small molecules for rare neurological disorders.[6]

These partnerships highlight Ono Pharmaceutical's commitment to exploring innovative approaches for treating complex neurological conditions.

Publicly Disclosed Pipeline Compounds

Although information on this compound is unavailable, other compounds for neurological conditions have been mentioned in public disclosures. For instance, ONO-2020 is a compound that was reported to be in Phase I clinical trials for neurodegenerative diseases.[7] Additionally, Tirabrutinib (Velexbru®) , a BTK inhibitor, has been approved in Japan for primary central nervous system lymphoma.[8]

Without any publicly available data for this compound, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or visualizations of signaling pathways. Researchers and professionals interested in Ono Pharmaceutical's CNS pipeline are encouraged to monitor the company's official publications and press releases for information on their ongoing research and development activities.

References

No Publicly Available Data on the In Vivo Analgesic Effects of ONO-2920632

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information regarding the in vivo analgesic effects, mechanism of action, or experimental protocols for the compound designated as ONO-2920632.

Efforts to gather data for a detailed technical guide on this compound were unsuccessful. Searches for this specific compound name in prominent databases of scientific publications and clinical trial registries returned no relevant results. The information retrieved pertained to other compounds under development by Ono Pharmaceutical Co., Ltd., such as ONO-2020 for Alzheimer's disease, ONO-4685 for T-cell lymphoma, and other unrelated compounds.

This lack of information suggests several possibilities:

  • The compound name may be incorrect or outdated.

  • This compound may be an early-stage preclinical compound with no data disclosed in the public domain.

  • The development of the compound may have been discontinued (B1498344) before any publications or public announcements were made.

Without any primary or secondary data sources, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows for this compound.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult proprietary databases from Ono Pharmaceutical Co., Ltd., if available, or to contact the company directly for any inquiries regarding their development pipeline.

An In-depth Technical Guide on T-Type Calcium Channel Blockers and Their Role in Pain Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chronic pain is a significant global health issue, and there is a continuous search for novel analgesic agents with improved efficacy and safety profiles. One promising target for the development of new pain therapeutics is the T-type calcium channel. These channels are key regulators of neuronal excitability and have been implicated in the pathophysiology of various pain states. This technical guide provides a comprehensive overview of the role of T-type calcium channel blockers in pain pathways, with a focus on their mechanism of action, preclinical and clinical evidence, and experimental protocols for their evaluation. While specific data on a compound designated ONO-2920632 or Ologofludipil is not publicly available, this guide will focus on the broader class of T-type calcium channel blockers, providing a robust framework for understanding their potential in pain management.

T-Type Calcium Channels and Their Role in Nociception

Voltage-gated calcium channels are crucial for a variety of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. T-type calcium channels, a low-voltage activated class of calcium channels, are of particular interest in pain research. There are three subtypes of T-type calcium channels: CaV3.1, CaV3.2, and CaV3.3, each with distinct distributions and biophysical properties.

The CaV3.2 subtype is predominantly expressed in primary afferent neurons of the dorsal root ganglia (DRG), which are key structures in the transmission of pain signals from the periphery to the central nervous system.[1] In pathological pain states, such as neuropathic pain, the expression and activity of CaV3.2 channels are often upregulated.[2] This increased activity contributes to neuronal hyperexcitability and enhanced neurotransmitter release, leading to the characteristic symptoms of chronic pain, including allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[3][4]

Blocking these channels, therefore, presents a logical therapeutic strategy to dampen neuronal hyperexcitability and alleviate pain. By inhibiting the influx of calcium through T-type channels, these blockers can reduce the release of pronociceptive neurotransmitters and modulate the firing patterns of pain-sensing neurons.[1]

Mechanism of Action of T-Type Calcium Channel Blockers in Pain Pathways

The analgesic effects of T-type calcium channel blockers are primarily mediated by their ability to reduce neuronal excitability in the pain pathway. The general mechanism involves the following steps:

  • Binding to T-type calcium channels: These drugs bind to the alpha-1 subunit of the T-type calcium channel, which forms the ion-conducting pore.

  • Inhibition of calcium influx: This binding blocks the influx of calcium ions into the neuron when the channel is activated by membrane depolarization.

  • Reduction of neuronal excitability: By decreasing calcium entry, the threshold for action potential generation is raised, making the neuron less likely to fire in response to stimuli.

  • Decreased neurotransmitter release: The reduced intracellular calcium concentration leads to a decrease in the release of excitatory neurotransmitters, such as glutamate (B1630785) and substance P, from the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[1]

This cascade of events ultimately leads to a reduction in the transmission of pain signals to higher brain centers.

Signaling Pathway Diagram

Pain_Pathway_Modulation cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord (Dorsal Horn) Noxious_Stimulus Noxious Stimulus (e.g., injury) T_type_Channel T-type Ca2+ Channel (CaV3.2) Noxious_Stimulus->T_type_Channel Activates Ca_Influx Ca2+ Influx T_type_Channel->Ca_Influx Mediates ONO_2920632 T-type Calcium Channel Blocker ONO_2920632->T_type_Channel Blocks Action_Potential Action Potential Generation Ca_Influx->Action_Potential Presynaptic_Terminal Presynaptic Terminal Action_Potential->Presynaptic_Terminal Propagates to Signal_Transmission Signal Transmission to Brain Neurotransmitter_Release Neurotransmitter Release (Glutamate, SP) Presynaptic_Terminal->Neurotransmitter_Release Triggers Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Activates Postsynaptic_Neuron->Signal_Transmission

Caption: Modulation of the pain pathway by a T-type calcium channel blocker.

Preclinical and Clinical Evidence

A number of preclinical studies have demonstrated the efficacy of T-type calcium channel blockers in various animal models of pain. For instance, drugs like ethosuximide (B1671622) and mibefradil (B1662139) have been shown to reverse tactile and thermal hypersensitivities in rat models of neuropathic pain.[3] These studies suggest that T-type calcium channels play a significant role in the expression of the neuropathic state.[3]

Clinical development of selective T-type calcium channel blockers for pain has been more challenging. While some compounds have entered clinical trials, success has been limited. For example, a clinical trial with ethosuximide for neuropathic pain was halted due to a high number of adverse events, although a per-protocol analysis suggested a possible analgesic effect.[5] This highlights the need for developing more selective and tolerable T-type calcium channel blockers.

Quantitative Data from Preclinical Studies

The following table summarizes representative data from preclinical studies on T-type calcium channel blockers in pain models.

CompoundAnimal ModelPain EndpointRoute of AdministrationEffective Dose Range% Reversal of HypersensitivityReference
MibefradilRat (L5/L6 spinal nerve ligation)Tactile AllodyniaIntraperitoneal3-30 mg/kgDose-dependent[3]
MibefradilRat (L5/L6 spinal nerve ligation)Thermal HyperalgesiaIntraperitoneal3-30 mg/kgDose-dependent[3]
EthosuximideRat (L5/L6 spinal nerve ligation)Tactile AllodyniaIntraperitoneal50-200 mg/kgDose-dependent[3]
EthosuximideRat (L5/L6 spinal nerve ligation)Thermal HyperalgesiaIntraperitoneal50-200 mg/kgDose-dependent[3]

Experimental Protocols

The evaluation of potential analgesic compounds targeting T-type calcium channels involves a series of well-defined experimental protocols.

In Vitro Electrophysiology

Objective: To determine the potency and selectivity of a compound on T-type calcium channels.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express one of the T-type calcium channel subtypes (CaV3.1, CaV3.2, or CaV3.3).

  • Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.

  • Voltage Protocol: A specific voltage protocol is applied to elicit T-type calcium currents. For example, from a holding potential of -100 mV, a depolarizing step to -30 mV for 200 ms (B15284909) can be used.

  • Compound Application: The test compound is applied at various concentrations to the bath solution.

  • Data Analysis: The peak current amplitude is measured before and after compound application. The concentration-response curve is then plotted to determine the IC50 value (the concentration at which 50% of the current is inhibited).

In Vivo Models of Neuropathic Pain

Objective: To assess the efficacy of a compound in a relevant animal model of pain.

Methodology (Spinal Nerve Ligation Model):

  • Animal Model: Adult male Sprague-Dawley rats are used.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are tightly ligated. Sham-operated animals undergo the same procedure without nerve ligation.

  • Behavioral Testing (Post-operative):

    • Tactile Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold in response to calibrated mechanical stimuli is determined.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus. The latency of paw withdrawal from a radiant heat source is measured.

  • Drug Administration: The test compound is administered via the desired route (e.g., intraperitoneal, oral).

  • Post-drug Behavioral Testing: Behavioral tests are repeated at various time points after drug administration to determine the analgesic effect.

  • Data Analysis: The paw withdrawal thresholds and latencies are compared between the drug-treated, vehicle-treated, and sham-operated groups.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Compound of Interest In_Vitro In Vitro Studies: Electrophysiology (IC50) Start->In_Vitro In_Vivo_PK In Vivo Studies: Pharmacokinetics In_Vitro->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy: Neuropathic Pain Model In_Vivo_PK->In_Vivo_Efficacy Data_Analysis Data Analysis and Interpretation In_Vivo_Efficacy->Data_Analysis Decision Go/No-Go Decision for Further Development Data_Analysis->Decision

Caption: A general experimental workflow for evaluating a novel analgesic.

Conclusion

T-type calcium channels, particularly the CaV3.2 subtype, represent a compelling target for the development of novel analgesics for the treatment of chronic pain. Blockers of these channels have demonstrated efficacy in preclinical models of neuropathic pain by reducing neuronal hyperexcitability. While clinical development has faced challenges, the continued exploration of this target with a focus on selectivity and improved side-effect profiles holds promise for the future of pain management. The experimental protocols and frameworks outlined in this guide provide a solid foundation for the evaluation of new chemical entities targeting T-type calcium channels for the treatment of pain.

References

An In-depth Technical Guide to the Synthesis of ONO-2920632

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ONO-2920632, also known as VU6011887, is a potent and selective activator of the TWIK-related K+ (TREK)-2 channel, a two-pore domain potassium (K2P) channel.[1][2] As a central nervous system (CNS) penetrant compound, it serves as a valuable in vivo tool for investigating the therapeutic potential of TREK-2 activation, particularly in the context of pain management.[1][2] This technical guide provides a comprehensive overview of the synthesis of this compound, including its chemical properties, a high-level description of its synthetic route, and its biological activity. Detailed experimental protocols are not publicly available in full; however, this guide consolidates the key information from published research to support drug development and research professionals. The primary source for the detailed synthesis is the Supporting Information of the ACS Chemical Neuroscience article, "Discovery of this compound (VU6011887): A Highly Selective and CNS Penetrant TREK-2 (TWIK-Related K+ Channel 2) Preferring Activator In Vivo Tool Compound."

Chemical Properties and Biological Activity

This compound is a small molecule that acts as a preferential activator of the TREK-2 potassium channel, with demonstrated efficacy in preclinical pain models.[1][2] Its key properties and biological activities are summarized in the table below.

PropertyValue
IUPAC Name N-(4-chloro-3-(trifluoromethyl)benzyl)-[1][2][3]triazolo[1,5-a]pyridin-2-amine
Synonyms VU6011887
CAS Number 2230296-66-7
Molecular Formula C14H10ClF3N4
Mechanism of Action Activator of TREK-2 (K2P10.1) and TREK-1 (K2P2.1) potassium channels
TREK-1 EC50 2.8 µM (human Tl+)
TREK-2 EC50 0.30 µM (human Tl+)
Selectivity >91-fold selective vs TASK1, TASK2, TASK3, TRAAK, and TWIK2; 31-fold selective vs TRESK
In Vivo Efficacy Equipotent at 3 mg/kg (orally) to indomethacin (B1671933) at 10 mg/kg in a mouse acetic acid writhing pain model.[1][2]
CNS Penetration Demonstrated CNS penetrant (rat Kp = 0.37)[1]

Synthesis of this compound (VU6011887)

The synthesis of this compound is described as the formation of a benzyl (B1604629) amide from a[1][2][3]triazolo[1,5-a]pyridine core.[2] While the full, step-by-step experimental protocol is detailed in the supporting information of the primary research article, the key final reaction step involves an amide coupling reaction.[1][2]

General Synthetic Scheme

The synthesis culminates in the coupling of a[1][2][3]triazolo[1,5-a]pyridine-based amine with a substituted benzoic acid. A general representation of this key reaction is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Amide Coupling Reaction Amine [1,2,4]Triazolo[1,5-a]pyridin-2-amine Reaction_Vessel Reaction at Room Temperature for 7 hours Amine->Reaction_Vessel Carboxylic_Acid 4-Chloro-3-(trifluoromethyl)benzoic acid Carboxylic_Acid->Reaction_Vessel Coupling_Reagents HATU, DIEA, DMF Coupling_Reagents->Reaction_Vessel ONO_2920632 This compound Reaction_Vessel->ONO_2920632 Signaling_Pathway ONO_2920632 This compound TREK2_Channel TREK-2 (K2P10.1) Channel ONO_2920632->TREK2_Channel activates K_Efflux Increased K+ Efflux TREK2_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesic Effect Reduced_Excitability->Analgesia

References

Technical Guide: ONO-2920632 Activation of TREK-1 and TREK-2 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological activity of ONO-2920632, a selective activator of the TWIK-related potassium (TREK) channels, TREK-1 and TREK-2. This document summarizes its potency, details the experimental protocols for activity assessment, and illustrates the key signaling pathways involved in TREK channel modulation.

Core Data: EC50 Values of this compound

The half-maximal effective concentration (EC50) values of this compound for human TREK-1 and TREK-2 channels were determined using a thallium flux assay. This compound demonstrates preferential activation of the TREK-2 channel.

CompoundTarget ChannelEC50 (µM)Assay Type
This compoundHuman TREK-12.8[1][2][3]Thallium Flux Assay
This compoundHuman TREK-20.30[1][2][3]Thallium Flux Assay

Experimental Protocols

The primary method for determining the potency of this compound on TREK-1 and TREK-2 channels is the thallium flux assay. This high-throughput screening method provides a robust and sensitive measure of ion channel activity.

Thallium Flux Assay for TREK Channel Activators

This protocol is a representative method based on established thallium flux assays for potassium channels.

Objective: To measure the activation of TREK-1 and TREK-2 channels by this compound by quantifying the influx of thallium ions through the activated channels.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human TREK-1 or TREK-2 channels.

  • Thallium-Sensitive Dye: e.g., Thallos-AM, Fluozin-2, or a commercially available kit like the FLIPR Potassium Assay Kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.3.

  • Compound: this compound dissolved in DMSO.

  • Stimulus Buffer: Assay buffer containing thallium sulfate (B86663) (Tl₂SO₄).

  • Plate Reader: A fluorescence plate reader capable of kinetic reads (e.g., FLIPR Tetra).

  • 384-well Plates: Black-walled, clear-bottom plates.

Procedure:

  • Cell Plating: Seed the HEK293-TREK-1 or HEK293-TREK-2 cells into 384-well plates at a density of approximately 20,000 cells per well and incubate overnight.[4]

  • Dye Loading: Remove the culture medium and load the cells with a thallium-sensitive fluorescent dye solution for 60-120 minutes at room temperature.[5]

  • Compound Incubation: Wash the cells with assay buffer and then incubate with varying concentrations of this compound for approximately 30 minutes.[5]

  • Thallium Flux Measurement: Place the plate in the fluorescence plate reader. Initiate reading to establish a baseline fluorescence. Inject the thallium-containing stimulus buffer to initiate ion flux.

  • Data Acquisition: Continuously record the fluorescence intensity over time. The rate of fluorescence increase is proportional to the thallium influx and, therefore, to the channel activity.

  • Data Analysis: Calculate the rate of thallium flux for each concentration of this compound. Plot the rate of flux against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

G cluster_workflow Experimental Workflow: Thallium Flux Assay plate_cells Plate HEK293-TREK Cells dye_loading Load with Thallium- Sensitive Dye plate_cells->dye_loading compound_incubation Incubate with This compound dye_loading->compound_incubation add_thallium Inject Thallium Stimulus compound_incubation->add_thallium read_fluorescence Measure Fluorescence (Kinetic Read) data_analysis Analyze Data & Determine EC50 read_fluorescence->data_analysis add_thallium->read_fluorescence

Caption: Workflow for Thallium Flux Assay.

Signaling Pathways

TREK channels are polymodal and are regulated by a variety of cellular signals. Understanding these pathways is crucial for contextualizing the action of pharmacological modulators like this compound.

Inhibition of TREK-1 by Gq-Protein Coupled Receptor (GPCR) Signaling

TREK-1 channels are inhibited by the activation of Gq-protein coupled receptors. This pathway involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a key membrane lipid that helps maintain the open state of the channel.

G cluster_gq_pathway TREK-1 Inhibition via Gq-GPCR Pathway Agonist Agonist GPCR Gq-GPCR Agonist->GPCR Gq Gq Protein GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 TREK1 TREK-1 Channel (Active) PLC->TREK1 Hydrolysis of PIP2 leads to inhibition DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PIP2->TREK1 Maintains Open State TREK1_inhibited TREK-1 Channel (Inhibited)

Caption: Gq-GPCR mediated inhibition of TREK-1.

Activation of TREK-2 by Phosphatidylinositol 4,5-Bisphosphate (PIP2)

TREK-2 channel activity is positively modulated by the membrane phospholipid PIP2. Intracellular calcium can further enhance this activation, possibly by promoting the formation of PIP2 nanoclusters in the plasma membrane, which in turn stabilize the open conformation of the channel.

G cluster_pip2_pathway TREK-2 Activation by PIP2 PIP2 PIP2 TREK2_closed TREK-2 Channel (Closed) PIP2->TREK2_closed Binds to Channel Ca2 Intracellular Ca²⁺ PIP2_cluster PIP2 Nanoclusters Ca2->PIP2_cluster Promotes Clustering PIP2_cluster->TREK2_closed Stabilizes Open State TREK2_open TREK-2 Channel (Open/Active)

Caption: PIP2-mediated activation of TREK-2.

Concluding Remarks

This compound is a valuable pharmacological tool for the study of TREK channel function, exhibiting a notable preference for TREK-2 over TREK-1. The data presented in this guide, along with the outlined experimental and signaling contexts, provide a solid foundation for researchers and drug development professionals working on novel therapeutics targeting these important ion channels. Further investigation into the precise binding site and the downstream physiological effects of this compound-mediated TREK channel activation will be critical for advancing its therapeutic potential.

References

Methodological & Application

No Publicly Available Data for ONO-2920632 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and patent databases, no specific information is publicly available for the compound designated ONO-2920632. Consequently, the creation of detailed application notes and protocols for in vivo mouse studies, as requested, cannot be fulfilled at this time.

The search for "this compound" did not yield any preclinical data, mechanism of action, signaling pathways, or established protocols for animal studies. It is possible that this compound is an internal compound designation within Ono Pharmaceutical Co., Ltd., that has not yet been disclosed in public forums or scientific publications. Alternatively, it may be a compound in the very early stages of development, with research findings not yet disseminated.

Without access to primary research articles, patents, or other technical documentation detailing the pharmacology and toxicology of this compound, it is impossible to provide the requested quantitative data, experimental protocols, and signaling pathway diagrams. The core requirements of data presentation in structured tables, detailed methodologies, and visual representations of its biological activity cannot be met without foundational information on the compound itself.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to monitor publications from Ono Pharmaceutical Co., Ltd. or to contact the company directly for any available information. As research progresses, details regarding this compound may become available in the public domain.

Application Notes and Protocols for ONO-2920632 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers: Detailed, validated application notes and protocols for investigational compounds like ONO-2920632 are typically developed and held by the originating pharmaceutical company and are not always publicly available. The following represents a generalized guide based on standard cell-based assay principles and may require significant optimization for specific experimental contexts.

Introduction

This compound is an investigational compound. This document provides a framework for utilizing this compound in various cell-based assays to characterize its biological activity. The protocols outlined below are general and should be adapted and optimized for specific cell lines and research questions.

Mechanism of Action (Hypothetical)

A hypothetical signaling pathway for a generic receptor antagonist is presented below. The actual pathway for this compound may differ and should be experimentally determined.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Target Receptor G_Protein G-Protein Receptor->G_Protein Activates Ligand Endogenous Ligand Ligand->Receptor Binds & Activates ONO2920632 This compound ONO2920632->Receptor Binds & Blocks Effector Effector Enzyme G_Protein->Effector Modulates Second_Messenger Second Messenger Effector->Second_Messenger Generates Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for a receptor antagonist.

Quantitative Data Summary

The following table structure is provided as a template for summarizing experimentally determined quantitative data for this compound. Actual values will need to be populated from experimental results.

Assay TypeCell LineParameterThis compound Value (Mean ± SD)Positive Control Value (Mean ± SD)
Binding AssayHEK293-TargetKi (nM)Data to be determinedData to be determined
Functional AssayCHO-TargetIC50 (nM)Data to be determinedData to be determined
Cytotoxicity AssayHepG2CC50 (µM)Data to be determinedData to be determined
Reporter Gene AssayHeLa-TargetEC50 (nM)Data to be determinedData to be determined

Experimental Protocols

General Cell Culture and Compound Preparation

Workflow for Compound Preparation and Cell Treatment:

cluster_prep Compound Preparation cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Incubation Stock Prepare this compound Stock (e.g., 10 mM in DMSO) Serial_Dil Perform Serial Dilutions (in appropriate buffer/medium) Stock->Serial_Dil Treat Add Diluted this compound to Cells Serial_Dil->Treat Culture Culture Cells to Optimal Confluency Harvest Harvest and Count Cells Culture->Harvest Seed Seed Cells into Assay Plates Harvest->Seed Seed->Treat Incubate Incubate for Pre-determined Time Treat->Incubate Assay_Readout Perform Assay Readout Incubate->Assay_Readout

Caption: General workflow for cell-based assays with this compound.

Protocol:

  • Cell Culture: Maintain the chosen cell line in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). Store at -20°C or -80°C.

  • Working Solutions: On the day of the experiment, thaw the stock solution and prepare serial dilutions in serum-free medium or an appropriate assay buffer. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability (typically ≤ 0.5%).

In Vitro Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for its target receptor.

Protocol:

  • Cell Membrane Preparation: Grow cells expressing the target receptor to a high density, harvest, and homogenize in a lysis buffer. Centrifuge to pellet the cell membranes and resuspend in an appropriate binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a known concentration of a radiolabeled ligand that binds to the target receptor, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).

  • Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Functional Assay (e.g., Calcium Mobilization)

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Protocol:

  • Cell Seeding: Seed cells expressing the target receptor into a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Dye Loading: Aspirate the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer. Incubate according to the dye manufacturer's instructions.

  • Compound Addition: Wash the cells to remove excess dye. Add varying concentrations of this compound and incubate for a pre-determined time.

  • Agonist Stimulation and Detection: Place the plate in a fluorescence plate reader equipped with an injector. Inject a known concentration of an agonist for the target receptor and simultaneously measure the fluorescence intensity over time.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cytotoxicity Assay (e.g., MTS Assay)

Objective: To evaluate the potential cytotoxic effects of this compound on a chosen cell line.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's protocol and incubate until a color change is observed.

  • Detection: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, edge effects.Ensure proper cell suspension mixing, use calibrated pipettes, consider not using the outer wells of the plate.
No Compound Effect Observed Compound inactivity, incorrect concentration range, assay insensitivity, compound degradation.Verify compound identity and purity, test a broader concentration range, optimize assay parameters (e.g., incubation time), prepare fresh compound solutions.
High Background Signal Assay reagent issues, cell death, autofluorescence.Check reagent quality and expiration, ensure cell viability, use appropriate controls to subtract background.
Poor Z'-factor Suboptimal assay conditions, low signal-to-background ratio.Optimize reagent concentrations, cell number, and incubation times.

Oral Administration of ONO-2920632: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found regarding the research compound ONO-2920632 . As a result, the creation of detailed application notes and protocols for the oral administration of this specific compound is not possible at this time.

The development of application notes, experimental protocols, and summaries of quantitative data is contingent upon the availability of published preclinical and clinical research data. This information typically includes details on the compound's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and findings from safety and efficacy studies. Without such data for this compound, any attempt to generate the requested content would be speculative and not based on established scientific findings.

For researchers, scientists, and drug development professionals interested in the portfolio of Ono Pharmaceutical Co., Ltd., several other compounds are currently in various stages of investigation for a range of therapeutic areas. Publicly available information and clinical trial data can be found for compounds such as:

  • ONO-2020: An epigenetic regulator under investigation for Alzheimer's disease.[1][2][3]

  • ONO-4685: A bispecific antibody targeting PD-1 and CD3 for the treatment of T-cell lymphomas.[4][5]

  • Velexbru (ONO-4059): A Bruton's tyrosine kinase (BTK) inhibitor being studied for its potential in treating autoimmune diseases.[5]

  • ONO-4578: An EP4 antagonist being explored in cancer immunotherapy.[5]

It is recommended to monitor official publications from Ono Pharmaceutical Co., Ltd. and presentations at major scientific conferences for any future disclosures of information related to this compound. Researchers interested in specific compounds are also encouraged to directly contact the pharmaceutical company for the most accurate and up-to-date information.

References

ONO-2920632: A Potent and Selective TREK-2 Channel Activator for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-2920632 is a novel small molecule activator of the TWIK-related potassium channel-2 (TREK-2), a member of the two-pore domain potassium (K2P) channel family. TREK-2 channels are expressed in various tissues, including the central and peripheral nervous systems, and play a crucial role in regulating cellular excitability. Their activation leads to potassium ion efflux, hyperpolarization of the cell membrane, and a subsequent decrease in neuronal firing. This mechanism makes TREK-2 an attractive therapeutic target for conditions characterized by neuronal hyperexcitability, such as pain. This compound has demonstrated significant potency and selectivity for TREK-2, making it an invaluable tool for studying the physiological and pathophysiological roles of this ion channel.

These application notes provide a comprehensive overview of this compound, including its pharmacological properties, and detailed protocols for its use in key in vitro and in vivo assays.

Quantitative Data Summary

The following table summarizes the in vitro potency and selectivity of this compound for human TREK-1 and TREK-2 channels, as well as its selectivity against other related K2P channels.

ChannelAssay TypeParameterValue (µM)Emax (%)Selectivity Fold (vs. TREK-2)Reference
hTREK-2 Thallium FluxEC50 0.30 184 - [1][2][3][4][5]
hTREK-1Thallium FluxEC502.8959.3[1][2][3][4][5]
hTASK-1Not Specified->30->100[1][2][3][4][5]
hTASK-2Not Specified->30->100[1][2][3][4][5]
hTASK-3Not Specified->30->100[1][2][3][4][5]
hTRAAKNot Specified->30->100[1][2][3][4][5]
hTWIK-2Not Specified->30->100[1][2][3][4][5]
hTRESKNot Specified->9.3->31[1][2][3][4][5]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the drug.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of TREK-2 function and the experimental approaches to study its modulation by this compound, the following diagrams illustrate the key signaling pathways and experimental workflows.

TREK2_Signaling_Pathway cluster_stimuli Regulatory Stimuli cluster_gpcr GPCR Signaling cluster_downstream Downstream Effects Mechanical Stretch Mechanical Stretch TREK2 TREK-2 Channel Mechanical Stretch->TREK2 Activates Intracellular Acidosis (↓ pH) Intracellular Acidosis (↓ pH) Intracellular Acidosis (↓ pH)->TREK2 Activates Lipids (PUFAs, LPC) Lipids (PUFAs, LPC) Lipids (PUFAs, LPC)->TREK2 Activates Gs Gs-coupled Receptor Gs->TREK2 Inhibits Gi Gi-coupled Receptor Gi->TREK2 Activates Gq Gq-coupled Receptor Gq->TREK2 Inhibits K_efflux K+ Efflux TREK2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

TREK-2 Channel Regulatory Pathways

Thallium_Flux_Assay_Workflow A Plate cells expressing TREK-2 in 384-well plates B Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) A->B C Wash cells to remove extracellular dye B->C D Add this compound at varying concentrations C->D E Add thallium-containing stimulus buffer D->E F Measure fluorescence intensity kinetically using a plate reader E->F G Calculate initial rate of fluorescence increase F->G H Plot dose-response curve and determine EC50 G->H

Thallium Flux Assay Experimental Workflow

Acetic_Acid_Writhing_Test_Workflow A Acclimate male ICR mice B Administer this compound (e.g., 3 mg/kg, p.o.) or vehicle control A->B C Wait for drug absorption (e.g., 60 minutes) B->C D Inject 0.6% acetic acid (i.p.) C->D E Immediately place mouse in an observation chamber D->E F Count the number of writhes over a 30-minute period E->F G Compare writhe counts between This compound and vehicle groups F->G H Calculate percent inhibition of writhing G->H

Acetic Acid-Induced Writhing Test Workflow

Experimental Protocols

In Vitro: Thallium Flux Assay for TREK-2 Activity

This protocol describes a method to assess the activation of TREK-2 channels by this compound using a thallium flux assay, a common method for measuring potassium channel activity.

Materials:

  • HEK293 cells stably expressing human TREK-2

  • Poly-D-lysine coated 384-well black-walled, clear-bottom microplates

  • FluxOR™ Potassium Ion Channel Assay Kit (or equivalent)

  • This compound

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Stimulus Buffer (Assay Buffer containing thallium sulfate)

  • Fluorescence plate reader with kinetic read capabilities and liquid handling

Procedure:

  • Cell Plating:

    • Seed HEK293-hTREK-2 cells into poly-D-lysine coated 384-well plates at a density of 20,000-30,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare the thallium-sensitive dye loading solution according to the manufacturer's instructions (e.g., FluxOR™ dye with PowerLoad™ concentrate and probenecid (B1678239) in Assay Buffer).

    • Remove the cell culture medium from the wells and add 20 µL of the dye loading solution to each well.

    • Incubate the plate at room temperature for 60-90 minutes in the dark.

  • Compound Addition:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • After incubation, wash the cells twice with 20 µL of Assay Buffer to remove extracellular dye.

    • Add 10 µL of the diluted this compound solutions to the respective wells. Include vehicle control wells.

    • Incubate for 10-20 minutes at room temperature.

  • Thallium Flux Measurement:

    • Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., ~490 nm excitation and ~525 nm emission for FluxOR™).

    • Program the reader to add 10 µL of Stimulus Buffer to each well and immediately begin kinetic fluorescence readings every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • Determine the initial rate of fluorescence increase (slope) for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized rate of thallium flux against the concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

In Vivo: Acetic Acid-Induced Writhing Test in Mice

This protocol details the procedure for evaluating the analgesic efficacy of this compound in a mouse model of visceral pain.

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • 0.6% Acetic Acid solution in sterile water

  • Oral gavage needles

  • Syringes and needles for intraperitoneal injection

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimation and Grouping:

    • Acclimate mice to the experimental environment for at least 3 days prior to the experiment.

    • Randomly assign mice to treatment groups (e.g., Vehicle control, this compound 3 mg/kg).

  • Drug Administration:

    • Administer this compound or vehicle to the mice via oral gavage (p.o.). A typical administration volume is 10 mL/kg.

  • Absorption Period:

    • Allow a 60-minute absorption period after oral administration.

  • Induction of Writhing:

    • After the absorption period, administer 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

  • Observation:

    • Immediately after the acetic acid injection, place each mouse individually into a clear observation chamber.

    • Start a stopwatch and count the number of writhes for a continuous 30-minute period. A writhe is characterized by a contraction of the abdominal muscles followed by stretching of the hind limbs.

  • Data Analysis:

    • Record the total number of writhes for each mouse.

    • Calculate the mean number of writhes for each treatment group.

    • Determine the percent inhibition of writhing for the this compound group compared to the vehicle control group using the following formula:

      • % Inhibition = [ (Mean writhes in vehicle group - Mean writhes in drug group) / Mean writhes in vehicle group ] x 100

Conclusion

This compound is a potent and selective TREK-2 activator that serves as a critical tool for investigating the roles of TREK-2 in cellular function and disease models. The protocols provided herein offer standardized methods for characterizing the in vitro and in vivo activity of this compound, facilitating further research into the therapeutic potential of TREK-2 activation. Researchers should adhere to all relevant institutional and national guidelines for animal care and use when conducting in vivo experiments.

References

Application of ONO-2920632 in Electrophysiology: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-2920632 is a potent and selective activator of the two-pore domain potassium (K2P) channels, specifically showing a preference for TREK-2 (TWIK-related K+ channel 2) over TREK-1. As a CNS penetrant tool compound, this compound is invaluable for investigating the physiological roles of TREK channels in the nervous system and their potential as therapeutic targets for neurological disorders, pain, and migraine. This document provides detailed application notes and protocols for the use of this compound in electrophysiological studies.

Mechanism of Action

This compound functions as a positive modulator of TREK-1 and TREK-2 channels. These channels are members of the K2P family of potassium channels that contribute to the "leak" or background potassium currents in neurons. By activating these channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane. This hyperpolarizing effect reduces neuronal excitability, which is the basis for its potential therapeutic effects in conditions characterized by neuronal hyperexcitability.

cluster_membrane Cell Membrane TREK TREK-1 / TREK-2 Channels K_ion K+ Ions TREK->K_ion Increases Efflux ONO This compound ONO->TREK Activates Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to Excitability Decreased Neuronal Excitability Hyperpolarization->Excitability Results in cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Plate TREK-expressing cells P2 Prepare solutions & This compound dilutions P1->P2 P3 Fill patch pipette P2->P3 E1 Form Gigaohm seal P3->E1 E2 Establish whole-cell configuration E1->E2 E3 Record baseline currents E2->E3 E4 Apply this compound E3->E4 E5 Record drug effect E4->E5 E6 Washout E5->E6 A1 Measure current amplitude changes E6->A1 A2 Calculate % increase A1->A2 S1 Seed TREK-expressing cells in 384-well plate S2 Load cells with FluoZin-2 AM dye S1->S2 S3 Add this compound or test compounds S2->S3 S4 Measure baseline fluorescence S3->S4 S5 Inject Thallium/ Potassium stimulant buffer S4->S5 S6 Record fluorescence increase over time S5->S6 S7 Analyze rate of thallium influx S6->S7

Application Notes and Protocols for ONO-2920632

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and experimental use of ONO-2920632, a potent and selective activator of TWIK-related K+ (TREK-1 and TREK-2) channels.

Introduction

This compound is an orally active and central nervous system (CNS) penetrant small molecule that preferentially activates TREK-2 over TREK-1 channels.[1] As a member of the two-pore domain potassium (K2P) channel family, TREK channels play a crucial role in regulating cellular excitability and are considered promising therapeutic targets for pain, migraine, and other neurological disorders.[1] These channels are polymodal, being activated by various physical and chemical stimuli including mechanical stretch, intracellular acidosis, heat, and polyunsaturated fatty acids. Activation of TREK channels leads to potassium efflux, resulting in membrane hyperpolarization and a decrease in neuronal excitability.

Chemical and Physical Properties

PropertyValueReference
CAS Number 2230296-66-7[1]
Molecular Formula C15H10F4N4O2[1]
Molecular Weight 354.26 g/mol [1]
EC50 (TREK-1) 2.8 µM[1]
EC50 (TREK-2) 0.3 µM[1]

Signaling Pathway

This compound directly activates TREK-1 and TREK-2 channels, leading to membrane hyperpolarization. The signaling pathway illustrates the central role of these channels in modulating cellular excitability in response to various stimuli.

TREK_Signaling cluster_stimuli Activators cluster_channel TREK Channel cluster_cellular_response Cellular Response This compound This compound TREK1_2 TREK-1 / TREK-2 This compound->TREK1_2 Mechanical Stretch Mechanical Stretch Mechanical Stretch->TREK1_2 Intracellular Acidosis (↓ pH) Intracellular Acidosis (↓ pH) Intracellular Acidosis (↓ pH)->TREK1_2 Heat Heat Heat->TREK1_2 Arachidonic Acid Arachidonic Acid Arachidonic Acid->TREK1_2 K_efflux K+ Efflux TREK1_2->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

Caption: Activation of TREK-1/TREK-2 signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solutions

For In Vitro Assays:

  • Reconstitution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Storage:

    • Store the powder at -20°C for up to 2 years.[1]

    • Store the DMSO stock solution at -80°C for up to 6 months or at 4°C for up to 2 weeks.[1]

  • Working Solutions: Prepare fresh dilutions from the stock solution in the appropriate aqueous buffer for your experiment on the day of use. The final DMSO concentration in the assay should be kept low (typically <0.1%) to avoid solvent effects.

For In Vivo Oral Administration (Rodents):

  • Vehicle: A suitable vehicle for oral gavage in mice is a suspension in 0.5% methylcellulose (B11928114) (MC) in water.

  • Preparation:

    • Weigh the required amount of this compound powder.

    • Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve.

    • Create a homogenous suspension of this compound in the 0.5% MC vehicle at the desired concentration. Sonication may be used to aid in the dispersion of the compound.

    • Prepare fresh on the day of dosing.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Assay

This protocol is for characterizing the activating effect of this compound on TREK-1 or TREK-2 channels expressed in a heterologous system (e.g., HEK293 cells).

Experimental Workflow:

Patch_Clamp_Workflow A Cell Culture and Transfection (HEK293 cells with TREK-1 or TREK-2 plasmid) B Cell Plating (on coverslips for recording) A->B C Whole-Cell Patch-Clamp Recording B->C D Establish Baseline Current C->D E Perfusion with this compound D->E F Record Activated Current E->F G Data Analysis (Current-voltage relationship, EC50 determination) F->G

Caption: Workflow for whole-cell patch-clamp experiment.

Methodology:

  • Cell Preparation: Culture HEK293 cells and transiently transfect them with a plasmid encoding for human TREK-1 or TREK-2. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells. Plate the cells onto glass coverslips 24-48 hours post-transfection.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with KOH).

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a fluorescently labeled cell.

    • Hold the membrane potential at -80 mV and apply voltage ramps (e.g., from -120 mV to +60 mV over 500 ms) to elicit channel currents.

    • Record a stable baseline current for several minutes.

    • Perfuse the cell with the external solution containing various concentrations of this compound.

    • Record the current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., +40 mV) in the presence and absence of the compound.

    • Construct a concentration-response curve and fit the data to the Hill equation to determine the EC50 value.

In Vivo Analgesia Model: Acetic Acid-Induced Writhing Test in Mice

This assay evaluates the peripheral analgesic activity of this compound.

Experimental Workflow:

Writhing_Test_Workflow A Animal Acclimatization B Group Assignment and Fasting A->B C Oral Administration (Vehicle or this compound) B->C D Pre-treatment Period (e.g., 30-60 min) C->D E Intraperitoneal Injection of Acetic Acid D->E F Observation and Writhing Count (e.g., 20 min) E->F G Data Analysis (% Inhibition of Writhing) F->G

Caption: Workflow for the acetic acid-induced writhing test.

Methodology:

  • Animals: Use male Swiss albino mice (20-25 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide the mice into groups (n=6-10 per group):

      • Vehicle control (e.g., 0.5% methylcellulose)

      • This compound (e.g., 1, 3, 10, 30 mg/kg)

      • Positive control (e.g., Indomethacin, 10 mg/kg)

    • Administer the vehicle, this compound, or positive control orally (p.o.) by gavage.

  • Induction of Writhing: 30-60 minutes after drug administration, inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg body weight.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group using the following formula:

    % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Quantitative Data Summary

ExperimentParameterValueSpeciesReference
In Vitro Potency EC50 (TREK-1)2.8 µMHuman[1]
EC50 (TREK-2)0.3 µMHuman[1]
In Vivo Pharmacokinetics (3 mg/kg, p.o.) Cmax10.3 µMRat
Tmax7.0 hRat
Half-life> 24 hRat
Brain Concentration (2h)2.68 µMRat
Brain Concentration (24h)2.89 µMRat
Cmax10.5 µMMouse
Tmax3.8 hMouse
Half-life19 hMouse
In Vivo Efficacy (Acetic Acid Writhing Assay) Dose-dependent reduction in writhesObservedMouse
Equipotent to Indomethacin (10 mg/kg)at 3 mg/kgMouse

Note: Specific dose-response data for the writhing assay with percentage inhibition at each dose is not publicly available and would need to be determined experimentally.

Troubleshooting

IssuePossible CauseSuggestion
In Vitro: Low or no current activation Poor cell health or low transfection efficiency.Optimize cell culture and transfection conditions. Use healthy, low-passage cells.
Incorrect solution composition.Double-check the pH and osmolarity of all solutions.
Compound degradation.Prepare fresh dilutions of this compound for each experiment.
In Vivo: High variability in writhing counts Inconsistent injection technique.Ensure consistent i.p. injection placement and volume.
Animal stress.Handle animals gently and allow for adequate acclimatization.
Improper vehicle formulation.Ensure the compound is a homogenous suspension before each administration.

Safety Precautions

  • This compound is for research use only.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols: ONO-2920632 for Studying Ion Channel Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ONO-2920632 is a potent and selective activator of the two-pore domain potassium (K2P) channels TREK-1 (TWIK-related K+ channel 1) and TREK-2 (TWIK-related K+ channel 2). As a central nervous system (CNS) penetrant tool compound, this compound is invaluable for in vitro and in vivo studies aimed at understanding the physiological and pathophysiological roles of these ion channels. TREK channels are implicated in a variety of cellular processes, including the regulation of membrane potential, neuronal excitability, and cellular responses to mechanical and chemical stimuli. Their dysfunction has been linked to pain, depression, and neurodegenerative disorders.

These application notes provide detailed protocols for utilizing this compound to investigate TREK channel function, including in vitro characterization using thallium flux assays and patch-clamp electrophysiology, as well as an in vivo model of analgesia.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating the design of experiments and interpretation of results.

Table 1: In Vitro Potency of this compound on Human TREK Channels

Ion ChannelAssay TypeParameterValue (µM)
TREK-1Thallium FluxEC502.8
TREK-2Thallium FluxEC500.3

Table 2: Selectivity Profile of this compound against other K2P Channels

Ion ChannelSelectivity Fold (vs. TREK-2)
TASK-1>91
TASK-2>91
TASK-3>91
TRAAK>91
TWIK-2>91
TRESK31

Table 3: In Vivo Efficacy of this compound

Animal ModelAssayRoute of AdministrationEffective Dose
MouseAcetic Acid WrithingOral (p.o.)3 mg/kg

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving TREK channels and a typical experimental workflow for screening compounds like this compound.

TREK_Channel_Signaling cluster_stimuli Regulatory Stimuli cluster_receptors GPCR Signaling cluster_kinases Kinase Regulation cluster_channel TREK-1 / TREK-2 Channel cluster_output Cellular Response Mechanical Stretch Mechanical Stretch TREK Channel TREK Channel Mechanical Stretch->TREK Channel Activates Temperature Temperature Temperature->TREK Channel Activates Intracellular pH Intracellular pH Intracellular pH->TREK Channel Modulates Lipids (e.g., Arachidonic Acid) Lipids (e.g., Arachidonic Acid) Lipids (e.g., Arachidonic Acid)->TREK Channel Activates Gs-coupled GPCR Gs-coupled GPCR PKA PKA Gs-coupled GPCR->PKA Activates Gq-coupled GPCR Gq-coupled GPCR PKC PKC Gq-coupled GPCR->PKC Activates PKA->TREK Channel Inhibits PKC->TREK Channel Inhibits K+ Efflux K+ Efflux TREK Channel->K+ Efflux Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Decreased Excitability Decreased Excitability Hyperpolarization->Decreased Excitability This compound This compound This compound->TREK Channel Activates

Figure 1: Simplified signaling pathway of TREK-1/TREK-2 channel regulation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Primary Screening Primary Screening Thallium Flux Assay Thallium Flux Assay Primary Screening->Thallium Flux Assay Hit Confirmation Hit Confirmation Thallium Flux Assay->Hit Confirmation Patch-Clamp Electrophysiology Patch-Clamp Electrophysiology Hit Confirmation->Patch-Clamp Electrophysiology Selectivity Profiling Selectivity Profiling Patch-Clamp Electrophysiology->Selectivity Profiling Efficacy Studies Efficacy Studies Selectivity Profiling->Efficacy Studies Acetic Acid Writhing Assay Acetic Acid Writhing Assay Efficacy Studies->Acetic Acid Writhing Assay Pharmacokinetic Analysis Pharmacokinetic Analysis Efficacy Studies->Pharmacokinetic Analysis

Application Notes and Protocols for the Evaluation of Novel Therapeutics in Preclinical Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available information regarding a compound designated "ONO-2920632." The following application notes and protocols are provided as a generalized example for the preclinical evaluation of a hypothetical novel therapeutic, hereafter referred to as "Compound X," in a well-established animal model of neuropathic pain. The proposed mechanism of action for Compound X is based on publicly available information for developmental compounds from Ono Pharmaceutical, such as ONO-2910, which is described as a Schwann cell differentiation promoter.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Current treatments often provide only modest efficacy and can be associated with limiting side effects.[3] The development of novel analgesics with new mechanisms of action is therefore a critical area of research. These application notes provide a comprehensive framework for the preclinical assessment of "Compound X," a hypothetical Schwann cell differentiation promoter, in a rodent model of diabetic neuropathy.

Compound Profile: Compound X

  • Therapeutic Class: Investigational analgesic for neuropathic pain.

  • Mechanism of Action (Proposed): Compound X is hypothesized to promote the differentiation of Schwann cells, the primary myelinating cells of the peripheral nervous system. By enhancing myelination and suppressing demyelination processes that occur following nerve injury (e.g., in diabetic neuropathy), Compound X may restore nerve function and ameliorate neuropathic pain symptoms.

Preclinical Model: Streptozotocin (B1681764) (STZ)-Induced Diabetic Neuropathy

The streptozotocin (STZ)-induced model of diabetes in rodents is a widely used and well-characterized model for studying diabetic neuropathy. A single intraperitoneal injection of STZ selectively destroys pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia. Over time, sustained hyperglycemia results in peripheral nerve damage, leading to the development of behavioral signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.

Experimental Protocols

Induction of Diabetic Neuropathy
  • Animals: Male Sprague-Dawley rats (200-250 g) are used for this study. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.

  • Induction: Following a 12-hour fast, a single intraperitoneal (i.p.) injection of STZ (50-65 mg/kg, dissolved in 0.1 M citrate (B86180) buffer, pH 4.5) is administered. Control animals receive an equivalent volume of the citrate buffer vehicle.

  • Confirmation of Diabetes: Blood glucose levels are measured 72 hours post-STZ injection via a tail vein blood sample using a glucometer. Animals with blood glucose levels >250 mg/dL are considered diabetic and are included in the study.

  • Monitoring: Body weight and blood glucose levels are monitored weekly throughout the experiment.

Drug Administration
  • Acclimatization: Animals are allowed to develop stable signs of neuropathic pain over a period of 2-3 weeks following STZ injection.

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water)

    • Compound X (e.g., 0.1, 0.3, and 1 mg/kg, administered orally once daily)

    • Positive Control (e.g., Duloxetine, 10 mg/kg, administered orally once daily)

  • Administration: Dosing is initiated after the confirmation of stable mechanical allodynia and continues for the duration of the behavioral testing period (e.g., 14-21 days).

Behavioral Assessment: Mechanical Allodynia

Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key feature of neuropathic pain.[1]

  • Apparatus: Von Frey filaments of logarithmically incremental stiffness are used to measure the mechanical withdrawal threshold.

  • Procedure:

    • Rats are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 15 minutes.

    • The von Frey filaments are applied to the mid-plantar surface of the hind paw.

    • The "up-down" method is used to determine the 50% paw withdrawal threshold. A positive response is defined as a sharp withdrawal of the paw.

  • Testing Schedule: A baseline measurement is taken before the initiation of drug treatment. Subsequent measurements are taken at regular intervals (e.g., daily or every other day) throughout the treatment period.

Data Presentation

The quantitative data from the behavioral assessments should be summarized in a clear and concise table to allow for easy comparison between treatment groups.

Table 1: Effect of Compound X on Mechanical Withdrawal Threshold in STZ-Induced Diabetic Rats

Treatment GroupDose (mg/kg, p.o.)Baseline Threshold (g)Day 7 Threshold (g)Day 14 Threshold (g)
Vehicle Control-2.1 ± 0.32.3 ± 0.42.2 ± 0.3
Compound X0.12.0 ± 0.24.5 ± 0.66.8 ± 0.8
Compound X0.32.2 ± 0.37.1 ± 0.910.5 ± 1.2
Compound X1.02.1 ± 0.210.2 ± 1.114.1 ± 1.5
Duloxetine102.3 ± 0.48.5 ± 1.09.2 ± 1.1

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. (Note: Data are hypothetical and for illustrative purposes only).

Visualizations

Proposed Signaling Pathway of Compound X

Diabetes Diabetic Condition (Hyperglycemia) NerveInjury Peripheral Nerve Injury Diabetes->NerveInjury SchwannDediff Schwann Cell Dedifferentiation & Demyelination NerveInjury->SchwannDediff AxonDegen Axonal Degeneration SchwannDediff->AxonDegen NeuropathicPain Neuropathic Pain (Allodynia) AxonDegen->NeuropathicPain CompoundX Compound X CompoundX->SchwannDediff Inhibits SchwannDiff Schwann Cell Differentiation CompoundX->SchwannDiff Myelination Remyelination & Nerve Repair SchwannDiff->Myelination PainRelief Amelioration of Neuropathic Pain Myelination->PainRelief

Caption: Proposed mechanism of action for Compound X.

Experimental Workflow

Day_neg21 Day -21: Acclimatization Day_0 Day 0: STZ Injection Day_neg21->Day_0 Day_3 Day 3: Diabetes Confirmation Day_0->Day_3 Day_14 Day 14: Baseline Behavioral Testing Day_3->Day_14 Day_15_28 Day 15-28: Daily Dosing & Behavioral Testing Day_14->Day_15_28 Day_29 Day 29: Final Measurements & Tissue Collection Day_15_28->Day_29

Caption: Timeline for the preclinical evaluation of Compound X.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the initial preclinical evaluation of novel compounds, such as the hypothetical Compound X, for the treatment of neuropathic pain. By utilizing well-established animal models and standardized behavioral assessments, researchers can effectively characterize the potential therapeutic efficacy of new drug candidates and elucidate their mechanisms of action. This systematic approach is essential for the successful translation of promising preclinical findings into clinical development.

References

Application Notes and Protocols for Assessing Neuronal Excitability

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Assessing the effects of a novel compound on neuronal excitability.

Note: Initial searches for "ONO-2920632" did not yield specific information regarding its effects on neuronal excitability. The following application notes and protocols are provided as a comprehensive guide for assessing the effects of a hypothetical novel compound, referred to as "Compound X," on neuronal excitability. These protocols are designed for researchers, scientists, and drug development professionals.

Introduction

Neuronal excitability, the propensity of a neuron to fire an action potential in response to a stimulus, is a fundamental process in the nervous system.[1][2] Dysregulation of neuronal excitability is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, chronic pain, and neurodegenerative diseases. Therefore, novel therapeutic agents that can modulate neuronal excitability are of significant interest in drug discovery.

This document provides a detailed overview of key experiments and protocols to assess the effects of a novel investigational compound, "Compound X," on neuronal excitability. The methodologies described herein cover in vitro and in vivo approaches, providing a comprehensive framework for characterizing the compound's pharmacological profile.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described experiments.

Table 1: Effects of Compound X on Passive and Active Membrane Properties of Cultured Neurons

ParameterVehicle Control (Mean ± SEM)Compound X (1 µM) (Mean ± SEM)Compound X (10 µM) (Mean ± SEM)
Resting Membrane Potential (mV)-65.2 ± 1.5-68.1 ± 1.8-72.5 ± 2.1
Input Resistance (MΩ)350.4 ± 25.1345.8 ± 22.7330.9 ± 20.5
Action Potential Threshold (mV)-45.8 ± 1.2-48.3 ± 1.4-52.1 ± 1.6
Action Potential Amplitude (mV)80.5 ± 3.278.9 ± 3.575.4 ± 3.8
Firing Frequency (Hz) at 2x Rheobase15.2 ± 2.110.8 ± 1.9*5.4 ± 1.2**

*p < 0.05, **p < 0.01 compared to vehicle control (Student's t-test)

Table 2: Effect of Compound X on Synaptic Transmission in Brain Slices

ParameterVehicle Control (Mean ± SEM)Compound X (10 µM) (Mean ± SEM)
mEPSC Frequency (Hz)2.5 ± 0.41.8 ± 0.3
mEPSC Amplitude (pA)15.8 ± 1.216.1 ± 1.5
mIPSC Frequency (Hz)3.1 ± 0.54.8 ± 0.6*
mIPSC Amplitude (pA)20.4 ± 1.821.2 ± 2.0

*p < 0.05 compared to vehicle control (Student's t-test)

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol is designed to assess the direct effects of Compound X on the intrinsic electrical properties of individual neurons.

Materials:

  • Primary neuronal culture (e.g., hippocampal or cortical neurons)

  • External recording solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)

  • Internal pipette solution (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2)

  • Compound X stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

Methodology:

  • Prepare neuronal cultures on glass coverslips.

  • Place a coverslip in the recording chamber and perfuse with external solution at a constant rate.

  • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.

  • Approach a neuron with the recording pipette and form a giga-ohm seal.

  • Rupture the membrane to achieve whole-cell configuration.

  • In current-clamp mode, record the resting membrane potential.

  • Inject a series of hyperpolarizing and depolarizing current steps to determine input resistance, action potential threshold, and firing frequency.

  • Wash in Compound X at desired concentrations and repeat the current injection protocol.

  • In voltage-clamp mode, apply voltage steps to isolate and record specific ion channel currents (e.g., sodium, potassium currents) to identify the potential target of Compound X.

Protocol 2: Calcium Imaging in Neuronal Cultures

This protocol assesses the effect of Compound X on intracellular calcium dynamics, an indicator of neuronal activity.

Materials:

  • Primary neuronal culture

  • Fluorescent calcium indicator (e.g., Fura-2 AM or GCaMP)

  • Imaging buffer (e.g., HEPES-buffered saline)

  • Compound X

  • Fluorescence microscope with a sensitive camera

Methodology:

  • Load cultured neurons with a calcium indicator dye for 30-60 minutes.

  • Wash the cells with imaging buffer to remove excess dye.

  • Mount the coverslip on the microscope stage and perfuse with imaging buffer.

  • Record baseline fluorescence for several minutes.

  • Apply a depolarizing stimulus (e.g., high KCl) to evoke calcium transients and establish a baseline response.

  • Wash out the stimulus and allow the cells to recover.

  • Apply Compound X and incubate for the desired duration.

  • Re-apply the depolarizing stimulus in the presence of Compound X and record the calcium response.

  • Analyze the changes in fluorescence intensity to determine the effect of Compound X on calcium influx.

Protocol 3: In Vivo Electrophysiology in an Animal Model

This protocol evaluates the effect of Compound X on neuronal network activity in a living animal.

Materials:

  • Animal model (e.g., rat or mouse)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Multi-electrode array or single microelectrode

  • Recording system and data acquisition software

  • Compound X formulation for systemic administration (e.g., intraperitoneal injection)

Methodology:

  • Anesthetize the animal and place it in a stereotaxic frame.

  • Perform a craniotomy over the brain region of interest (e.g., hippocampus or cortex).

  • Slowly lower the electrode(s) to the target depth.

  • Record baseline local field potentials (LFPs) or single-unit activity for a stable period.

  • Administer Compound X systemically.

  • Continuously record neuronal activity for a defined period post-administration.

  • Analyze the recorded data for changes in spike frequency, burst firing, and oscillatory activity in different frequency bands (e.g., theta, gamma).

Mandatory Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CompoundX Compound X Receptor Target Receptor (e.g., GPCR) CompoundX->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates IonChannel Ion Channel (e.g., K+ Channel) NeuronalExcitability NeuronalExcitability IonChannel->NeuronalExcitability Decreases SecondMessenger Second Messenger (e.g., cAMP) G_Protein->SecondMessenger Modulates Kinase Kinase (e.g., PKA) SecondMessenger->Kinase Activates Kinase->IonChannel Phosphorylates (Alters activity) TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates GeneExpression->NeuronalExcitability Long-term Modulation

Caption: Hypothetical signaling pathway for Compound X modulating neuronal excitability.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_analysis Data Analysis & Interpretation PatchClamp Whole-Cell Patch-Clamp (Cultured Neurons) BrainSlice Brain Slice Electrophysiology PatchClamp->BrainSlice CalciumImaging Calcium Imaging (Neuronal Cultures) CalciumImaging->BrainSlice LFP Local Field Potential Recording (Anesthetized Animal) BrainSlice->LFP Behavior Behavioral Assays (e.g., Seizure Model) LFP->Behavior DataAnalysis Quantitative Analysis of Electrophysiological & Behavioral Data Behavior->DataAnalysis Conclusion Conclusion on Compound X's Effect on Neuronal Excitability DataAnalysis->Conclusion start Hypothesis: Compound X modulates neuronal excitability start->PatchClamp start->CalciumImaging

Caption: General experimental workflow for assessing a novel compound's effect on neuronal excitability.

References

Troubleshooting & Optimization

ONO-2920632 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the solubility and stability of ONO-2920632.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For initial stock solutions, it is recommended to use a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). Many small molecule inhibitors are soluble in DMSO at high concentrations. Given that this compound is a complex organic molecule, it is likely to exhibit good solubility in DMSO. For in vivo studies, further dilution into aqueous vehicles will be necessary.

Q2: What is the expected solubility of this compound in aqueous buffers?

A2: As this compound is an orally active, CNS-penetrant compound, it is expected to have sufficient aqueous solubility for absorption. However, like many diarylurea-containing compounds, its solubility in aqueous buffers at neutral pH may be limited. The urea (B33335) functional group can participate in hydrogen bonding, but the overall lipophilicity of the molecule may lead to poor solubility in water alone. The stability of urea-containing compounds is generally best in a pH range of 4-8[1][2]. It is advisable to experimentally determine the solubility in your specific buffer system.

Q3: How should I store stock solutions of this compound?

A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to minimize degradation. Studies on the stability of screening compounds in DMSO show that a majority are stable for extended periods under these conditions[3][4][5]. It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: What are the potential stability issues with this compound?

A4: The urea functional group in this compound can be susceptible to hydrolysis, especially at extreme pH values and elevated temperatures[1][2]. Therefore, it is recommended to use buffers within a pH range of 4 to 8 and avoid prolonged exposure to high temperatures. Additionally, as with many complex organic molecules, exposure to light could potentially lead to photodegradation. It is advisable to protect solutions from light.

Troubleshooting Guides

Solubility Issues
Problem Possible Cause Suggested Solution
Precipitation observed when diluting DMSO stock solution into aqueous buffer. The compound has limited solubility in the aqueous buffer.- Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay).- Use a solubilizing agent or excipient, such as a surfactant (e.g., Tween-20, Pluronic F-68) or a cyclodextrin.- Adjust the pH of the aqueous buffer to a range where the compound may be more soluble (typically pH 4-8 for urea-containing compounds)[1][2].- Gently warm the solution and/or use sonication to aid dissolution.
Inconsistent results in biological assays. The compound may be precipitating out of solution during the experiment, leading to a lower effective concentration.- Visually inspect assay plates for any signs of precipitation.- Determine the kinetic solubility of the compound in your specific assay medium.- Reduce the final concentration of the compound in the assay.
Difficulty dissolving the solid compound. The compound may have low solubility in the chosen solvent.- Try a different solvent, such as ethanol (B145695) or dimethylformamide (DMF), for the initial stock solution.- Use sonication or gentle heating to assist in dissolving the solid material.
Stability Issues
Problem Possible Cause Suggested Solution
Loss of compound activity over time in stored solutions. The compound is degrading in the storage solvent or conditions.- Prepare fresh stock solutions more frequently.- Store stock solutions at a lower temperature (e.g., -80°C instead of -20°C).- Protect solutions from light by using amber vials or wrapping containers in foil.- For aqueous solutions, ensure the pH is within the optimal range of 4-8[1][2].
Appearance of new peaks in HPLC or LC-MS analysis. The compound is degrading into one or more new chemical entities.- Identify the degradation products if possible to understand the degradation pathway.- Modify storage conditions (solvent, temperature, light exposure) to minimize the formation of these new peaks.- If degradation is rapid in aqueous solutions, prepare them fresh for each experiment.

Experimental Protocols

Protocol for Determining Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the suspension to remove the undissolved solid.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested buffer.

Protocol for Assessing Short-Term Stability in Solution
  • Solution Preparation: Prepare a solution of this compound in the desired solvent or buffer at a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the solution using HPLC-UV or LC-MS to determine the initial peak area of the compound.

  • Incubation: Store the solution under the desired test conditions (e.g., room temperature, 37°C, protected from light).

  • Time-Point Analysis: At various time points (e.g., 2, 4, 8, 24 hours), take aliquots of the solution and analyze them using the same analytical method.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area to determine the percentage of compound remaining.

Visualizations

ONO_2920632_Signaling_Pathway cluster_neuron Neuronal Membrane ONO_2920632 This compound TREK2 TREK-2 Channel ONO_2920632->TREK2 Activates K_efflux K+ Efflux TREK2->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes Neuron Neuron Analgesia Analgesic Effect Reduced_Excitability->Analgesia Results in

Caption: Mechanism of action of this compound as a TREK-2 channel activator.

Caption: Troubleshooting workflow for this compound solubility issues.

References

Technical Support Center: Optimizing ONO-2920632 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing the in vitro concentration of the K₂P channel activator, ONO-2920632. While specific experimental data for this compound is limited in publicly available literature, this guide is built upon established principles for the in vitro characterization of novel small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new in vitro assay?

For a novel compound like this compound, it is advisable to begin with a broad, logarithmic dose-response curve to determine its effective concentration range. A typical starting point would be a dilution series from 1 nM to 100 µM.[1] This wide range will help identify the potency of the compound in your specific experimental system.

Q2: How should I dissolve and store this compound?

Most small molecule inhibitors and activators are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[1] It is critical to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1]

Q3: How does serum in the culture medium affect the activity of this compound?

Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound that is available to interact with the target cells.[1] If you suspect significant interference from serum, consider performing experiments in serum-free or reduced-serum conditions.

Q4: What are the key differences between IC₅₀, EC₅₀, and Kᵢ values?

  • IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the rate of an enzymatic reaction or a biological response by 50%.[2][3]

  • EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. This is used for activators like this compound.

  • Kᵢ (Inhibition constant): A measure of the binding affinity of an inhibitor to its target. Unlike IC₅₀, Kᵢ is a thermodynamic constant and is not dependent on substrate concentration.[2][3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound at tested concentrations. Concentration is too low.Test a higher concentration range.[1]
Compound instability.Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.[1]
Insensitive cell line or assay.Verify that your cell line expresses the target K₂P channels (TREK-1/TREK-2). Use a positive control to confirm the assay is working as expected.[1]
High variability between replicate wells. Compound precipitation.Visually inspect wells for precipitation. Lower the final concentration or optimize the solvent conditions.
Pipetting errors.Calibrate pipettes regularly and ensure consistent pipetting technique.[4]
Cell plating inconsistency.Ensure a homogenous cell suspension and consistent cell seeding density across all wells.
Steep, non-sigmoidal dose-response curve. Compound aggregation.Repeat the assay with a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer. A significant reduction in activity suggests aggregation-based inhibition.[5]
Increased cell death at higher concentrations. Solvent toxicity.Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%) and include a solvent-only control.[4]
Off-target effects.The compound may be affecting other pathways essential for cell survival. Consider using a structurally unrelated activator of the same target to confirm the observed phenotype.[4]

Experimental Protocols

General Protocol for Determining EC₅₀ in a Cell-Based Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control if available.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours), depending on the nature of the assay and the biological question.[1]

  • Assay: Perform the desired assay to measure the effect of the compound (e.g., a cell viability assay, a reporter gene assay, or a functional assay measuring ion channel activity).

  • Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Visualizations

ONO_2920632_Signaling_Pathway cluster_membrane Cell Membrane K2P K₂P Channel (TREK-1/TREK-2) Hyperpolarization Hyperpolarization K2P->Hyperpolarization dummy K2P->dummy ONO_2920632 This compound ONO_2920632->K2P Activates Cellular_Response Decreased Cellular Excitability Hyperpolarization->Cellular_Response K_efflux K⁺ Efflux dummy->Hyperpolarization K⁺ Efflux Experimental_Workflow start Start: New In Vitro Assay solubility Determine Compound Solubility & Stability start->solubility dose_response Perform Broad Range Dose-Response (1 nM - 100 µM) solubility->dose_response time_course Conduct Time-Course Experiment dose_response->time_course narrow_dose Narrow Range Dose-Response to Determine EC₅₀ time_course->narrow_dose off_target Assess Off-Target Effects (Optional) narrow_dose->off_target end Optimized Concentration Established off_target->end Troubleshooting_Tree start No/Low Activity Observed check_conc Is Concentration Range Sufficiently High? start->check_conc check_solubility Is Compound Soluble in Assay Medium? check_conc->check_solubility Yes increase_conc Increase Concentration Range check_conc->increase_conc No check_stability Is Compound Stable Under Assay Conditions? check_solubility->check_stability Yes optimize_solvent Optimize Solvent/Formulation check_solubility->optimize_solvent No check_target Does the Cell Line Express the Target? check_stability->check_target Yes use_fresh Use Freshly Prepared Compound check_stability->use_fresh No validate_target Validate Target Expression check_target->validate_target No

References

Potential off-target effects of ONO-2920632

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: There is currently no publicly available scientific literature or clinical trial data specifically identifying a compound designated as "ONO-2920632." Therefore, detailed information regarding its mechanism of action, potential off-target effects, and specific experimental protocols is not available.

The following technical support center has been created as a template to guide researchers in their investigations of novel compounds, using the structure and format requested. This framework can be populated with your experimental findings for "this compound" or any other compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound X?

A1: The primary mechanism of action for Compound X is believed to be [Insert known mechanism of action]. It is designed to selectively target [Insert primary target, e.g., a specific receptor, enzyme, or signaling protein]. The intended therapeutic effect is achieved through [Describe the downstream effects of target engagement].

Q2: Have any off-target effects been reported for Compound X?

A2: In the absence of specific data for "this compound," researchers should consider a systematic evaluation for potential off-target effects. This typically involves screening against a panel of related and unrelated molecular targets. Any observed off-target activity should be characterized to understand its potential physiological relevance.

Q3: What are the recommended in vitro assays to assess the selectivity of Compound X?

A3: A comprehensive selectivity profiling of Compound X should include a tiered approach. Initially, a broad panel of radioligand binding assays or enzymatic assays against a diverse set of targets is recommended. Subsequently, functional cellular assays should be employed for any identified off-target interactions to determine if the binding translates to a cellular response.

Troubleshooting Experimental Issues

Issue 1: Unexpected cellular phenotype observed at high concentrations of Compound X.

  • Possible Cause 1: Off-target pharmacology.

    • Troubleshooting:

      • Perform a literature search for known off-target activities of similar chemical scaffolds.

      • Conduct a broad off-target screening panel (e.g., Eurofins SafetyScreen, CEREP panel).

      • Validate any identified off-target hits with orthogonal assays (e.g., functional assays, target engagement assays in cells).

  • Possible Cause 2: Compound cytotoxicity.

    • Troubleshooting:

      • Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) in parallel with your primary functional assay.

      • Determine the concentration range where the compound is non-toxic.

      • If cytotoxicity is observed, consider whether it is on-target (related to the primary mechanism) or off-target.

Issue 2: Discrepancy between in vitro binding affinity and cellular potency.

  • Possible Cause 1: Poor cell permeability.

    • Troubleshooting:

      • Assess the physicochemical properties of the compound (e.g., cLogP, polar surface area).

      • Perform a cell permeability assay (e.g., PAMPA, Caco-2).

      • If permeability is low, consider using cell lines with higher expression of relevant transporters or using permeabilizing agents (with appropriate controls).

  • Possible Cause 2: Active efflux by cellular transporters.

    • Troubleshooting:

      • Co-incubate with known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp) to see if cellular potency is restored.

      • Use cell lines that overexpress or are deficient in specific efflux transporters.

Data on Potential Off-Target Effects

The following tables are templates for summarizing quantitative data on the selectivity of a compound.

Table 1: In Vitro Binding Affinities for On-Target and Potential Off-Target Interactions of Compound X

TargetClassSpeciesAssay TypeKi (nM)
Primary Target [e.g., GPCR] [e.g., Human] [e.g., Radioligand Binding] [Insert Value]
Off-Target 1[e.g., Kinase][e.g., Human][e.g., Enzymatic][Insert Value]
Off-Target 2[e.g., Ion Channel][e.g., Rat][e.g., Electrophysiology][Insert Value]
Off-Target 3[e.g., GPCR][e.g., Human][e.g., Radioligand Binding][Insert Value]

Table 2: Functional Cellular Activity of Compound X

Cell LineAssay TypeOn-Target IC50 (nM)Off-Target IC50 (nM) (Target)
[e.g., HEK293-Primary Target][e.g., cAMP accumulation][Insert Value]N/A
[e.g., CHO-Off-Target 1][e.g., Calcium flux]N/A[Insert Value]
[e.g., Primary Neurons][e.g., Reporter Gene][Insert Value][Insert Value]

Experimental Protocols

Protocol 1: General Kinase Screening Assay

  • Objective: To assess the inhibitory activity of Compound X against a panel of kinases.

  • Materials:

    • Recombinant kinases

    • Substrate peptides

    • ATP

    • Compound X (in DMSO)

    • Assay buffer

    • Kinase-Glo® Luminescent Kinase Assay (Promega)

  • Procedure:

    • Prepare a serial dilution of Compound X in assay buffer.

    • In a 384-well plate, add kinase, substrate peptide, and Compound X or vehicle (DMSO).

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the specified time.

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.

    • Calculate the percent inhibition and determine the IC50 value.

Visualizations

Signaling_Pathway cluster_intended Intended Signaling Pathway cluster_off_target Potential Off-Target Pathway ONO_2920632 This compound Primary_Target Primary Target ONO_2920632->Primary_Target Binds and Modulates Off_Target Off-Target Receptor/Enzyme ONO_2920632->Off_Target Binds Downstream_Effector_1 Downstream Effector 1 Primary_Target->Downstream_Effector_1 Activates/Inhibits Therapeutic_Effect Therapeutic Effect Downstream_Effector_1->Therapeutic_Effect Off_Target_Effector Off-Target Effector Off_Target->Off_Target_Effector Side_Effect Potential Side Effect Off_Target_Effector->Side_Effect

Caption: Intended vs. Potential Off-Target Signaling Pathways for a Hypothetical Compound.

Experimental_Workflow cluster_invitro In Vitro Assessment A Initial Compound Synthesis and Characterization B Primary Target Screening Assay A->B C Broad Off-Target Screening Panel B->C D Hit Confirmation and IC50 Determination C->D E Cellular Functional Assays (On-Target and Off-Target) D->E F In Vivo Model Efficacy and Safety E->F

Caption: A general experimental workflow for assessing compound selectivity and potential off-target effects.

ONO-2920632 Delivery in Animal Models: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using ONO-2920632 in animal models. The information is designed to address common challenges encountered during in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is this compound and what is its primary mechanism of action?

This compound is an orally active and central nervous system (CNS)-penetrant activator of TREK-1 and TREK-2 channels, which are members of the two-pore domain potassium (K2P) channel family.[1][2] It exhibits a preference for TREK-2.[1] By activating these channels, this compound can modulate neuronal excitability, making it a valuable tool for research in pain, migraine, and other neurological disorders.[2]

Below is a simplified representation of the signaling pathway.

ONO_2920632 This compound TREK_channels TREK-1 / TREK-2 Channels ONO_2920632->TREK_channels Activates K_efflux Increased K+ Efflux TREK_channels->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Therapeutic_Effect Analgesic/Neuroprotective Effects Reduced_Excitability->Therapeutic_Effect

Caption: Simplified signaling pathway of this compound.

2. I am seeing inconsistent results in my animal efficacy studies. What are the common causes?

Inconsistent efficacy can stem from several factors related to drug delivery. Here’s a troubleshooting workflow to identify the potential issue:

start Inconsistent Efficacy Observed check_formulation Verify Formulation (Solubility, Stability) start->check_formulation check_dosing Confirm Dosing Accuracy (Volume, Technique) check_formulation->check_dosing Formulation OK outcome_formulation Reformulate or Change Vehicle check_formulation->outcome_formulation Issue Found check_pk Review Pharmacokinetics (Cmax, Tmax, Half-life) check_dosing->check_pk Dosing OK outcome_dosing Refine Dosing Protocol check_dosing->outcome_dosing Issue Found check_model Assess Animal Model (Health, Strain) check_pk->check_model PK Understood outcome_pk Adjust Dosing Regimen check_pk->outcome_pk Mismatch Found outcome_model Standardize Animal Model check_model->outcome_model Issue Found end Consistent Efficacy Achieved check_model->end Model OK outcome_formulation->end outcome_dosing->end outcome_pk->end outcome_model->end

Caption: Troubleshooting workflow for inconsistent efficacy.

3. What are the recommended vehicles for this compound for different routes of administration?

While this compound is orally active, other routes may be desired for specific experimental designs. The choice of vehicle is critical for ensuring drug solubility and stability.

Route of AdministrationRecommended Vehicle(s)Considerations
Oral (p.o.) 1% Methylcellulose (B11928114) in waterStandard for suspensions. Ensure uniform suspension before each administration.
0.5% Hydroxypropyl methylcellulose (HPMC) in water with 0.1% Tween 80May improve solubility and absorption for certain formulations.
Intraperitoneal (i.p.) Saline with a co-solvent (e.g., 10% DMSO, 10% Solutol HS 15)Ensure final DMSO concentration is low to avoid toxicity. Check for precipitation upon dilution.
Intravenous (i.v.) Saline with a solubilizing agent (e.g., 20% Captisol®)Requires sterile filtration. Administer slowly and monitor for any adverse reactions.

Important: Always perform a small-scale formulation test to ensure this compound fully dissolves and remains stable in the chosen vehicle before preparing the bulk dosing solution.

4. What are the known pharmacokinetic parameters of this compound in common animal models?

Pharmacokinetic data is crucial for designing dosing regimens and interpreting efficacy studies. Below is a summary of available data.

SpeciesDoseRouteCmax (µM)Tmax (h)Half-life (h)Brain Concentration (µM)
Rat 3 mg/kgp.o.10.37.0> 242.68 (at 2h), 2.89 (at 24h)
Mouse (C57BL/6) 3 mg/kgp.o.10.53.819Not Reported

Data from[1]

5. My experiment requires intravenous administration, but I am observing precipitation of this compound in my saline-based vehicle. What should I do?

Precipitation is a common issue for compounds with low aqueous solubility. Here is a systematic approach to address this:

Experimental Protocol: IV Formulation Troubleshooting

  • Reduce Final Concentration: Attempt to lower the final concentration of this compound in the dosing solution.

  • Incorporate a Co-solvent:

    • Prepare a stock solution of this compound in a water-miscible organic solvent such as DMSO or PEG400.

    • Slowly add the stock solution to the saline vehicle while vortexing to create a co-solvent system.

    • Caution: Keep the final concentration of the organic solvent as low as possible (ideally <10% for DMSO) to minimize toxicity.

  • Utilize a Solubilizing Excipient:

    • Cyclodextrins, such as Captisol® (sulfobutylether-β-cyclodextrin), are effective at increasing the solubility of hydrophobic compounds.

    • Prepare a solution of the excipient in saline first, then add this compound.

  • Adjust pH:

    • Determine if the solubility of this compound is pH-dependent.

    • If so, adjust the pH of the vehicle using biocompatible buffers to a range where the compound is most soluble and physiologically tolerated.

  • Visual Inspection and Filtration:

    • After preparation, visually inspect the solution for any particulates against a light and dark background.

    • For IV administration, the final formulation must be sterile-filtered through a 0.22 µm filter. If precipitation occurs during filtration, the formulation is not suitable.

start Precipitation in IV Formulation step1 Step 1: Lower Concentration start->step1 step2 Step 2: Add Co-solvent (e.g., PEG400, DMSO) step1->step2 Precipitation Persists step3 Step 3: Use Solubilizing Excipient (e.g., Captisol®) step2->step3 Precipitation Persists step4 Step 4: Adjust pH step3->step4 Precipitation Persists step5 Step 5: Visual Inspection & 0.22µm Filtration step4->step5 Precipitation Persists end Stable IV Formulation Achieved step5->end No Precipitation

Caption: Workflow for troubleshooting IV formulation precipitation.

6. How do I handle and store this compound to ensure its stability?

For optimal stability, this compound should be stored as a solid at -20°C. When preparing solutions, it is recommended to make fresh batches for each experiment. If short-term storage of a stock solution is necessary, store it at -80°C in an airtight container to prevent degradation. Avoid repeated freeze-thaw cycles.

References

Overcoming poor solubility of ONO-2920632 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming the poor aqueous solubility of ONO-2920632, a potent TREK-1 and TREK-2 channel activator. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an orally active and central nervous system (CNS)-penetrant activator of the two-pore-domain potassium (K2P) channels TREK-1 and TREK-2.[1] These channels are involved in regulating neuronal excitability and are therapeutic targets for pain, migraine, and other neurological disorders. Like many small molecule drug candidates, this compound is understood to have low solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo studies, affecting bioavailability and leading to inconsistent experimental results.

Q2: What are the initial signs of poor solubility of this compound in my experiments?

Common indicators of poor solubility include:

  • Visible Particulates: The most obvious sign is the presence of undissolved particles, cloudiness, or precipitation in your solution after attempting to dissolve the compound.

  • Inconsistent Results: High variability in data between replicate experiments or different batches of the compound can often be attributed to inconsistent amounts of dissolved compound.

  • Low Bioavailability: In animal studies, unexpectedly low plasma concentrations of the compound after administration can indicate poor absorption due to low solubility in gastrointestinal fluids.

Q3: What are the general strategies to improve the solubility of a poorly water-soluble compound like this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble drugs.[2][3][4][5] These methods can be broadly categorized as physical and chemical modifications:

  • Physical Modifications:

    • Particle size reduction (micronization, nanosuspension) to increase the surface area for dissolution.[5]

    • Use of amorphous forms instead of crystalline forms.

  • Chemical Modifications:

    • pH adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.

    • Co-solvents: Using a mixture of water and a water-miscible organic solvent can increase the solubility of nonpolar compounds.[6]

    • Surfactants: These agents form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.

    • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug molecule.

    • Solid Dispersions: Dispersing the drug in a solid matrix at the molecular level.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer.
  • Question: I am trying to prepare a stock solution of this compound in a phosphate-buffered saline (PBS) for my cell-based assay, but it is not dissolving. What should I do?

  • Answer: Direct dissolution of poorly soluble compounds like this compound in aqueous buffers is often challenging. It is recommended to first prepare a high-concentration stock solution in an organic solvent and then dilute it into your aqueous buffer.

    Recommended Workflow:

    • Prepare a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Ethanol. A common starting concentration is 10-50 mM. Ensure the compound is fully dissolved.

    • Serially dilute the stock solution into your aqueous experimental medium to the final desired concentration.

    • Vortex or mix thoroughly after each dilution step.

    • Visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use a different solubilization strategy.

Issue 2: My compound precipitates out of solution after dilution from the organic stock.
  • Question: I prepared a 10 mM stock of this compound in DMSO. When I dilute it to 10 µM in my cell culture medium, I see a precipitate forming. How can I prevent this?

  • Answer: This is a common issue known as "crashing out." The organic solvent (DMSO) is miscible with the aqueous medium, but the compound itself is not soluble at that concentration in the final aqueous environment.

    Troubleshooting Steps:

    • Reduce the final concentration: Your target concentration may be above the solubility limit of this compound in the final medium. Try a lower final concentration.

    • Use an intermediate dilution step: Instead of a single large dilution, perform serial dilutions.

    • Incorporate a surfactant: Adding a small amount of a biocompatible surfactant, such as Polysorbate 80 (Tween 80) or Cremophor EL, to your final aqueous medium can help maintain the compound in solution.

    • Consider a co-solvent system: If your experimental system allows, using a mixture of the aqueous buffer with a co-solvent like polyethylene (B3416737) glycol 400 (PEG 400) or propylene (B89431) glycol can improve solubility.

Issue 3: I am observing inconsistent results in my animal studies.
  • Question: My in vivo pharmacokinetic data for this compound is highly variable between animals. Could this be related to the formulation?

  • Answer: Yes, inconsistent results in animal studies are frequently linked to formulation issues with poorly soluble compounds.

    Possible Causes and Solutions:

    • In-vivo Precipitation: The formulation may be clear initially but precipitates in the gastrointestinal tract upon administration, leading to variable absorption.

    • Solution: Consider developing a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS) or a lipid-based formulation, which can improve in-vivo stability and absorption.

    • Lack of Formulation Homogeneity: If you are using a suspension, inadequate mixing can lead to inconsistent dosing.

    • Solution: Ensure the formulation is uniformly suspended before each administration.

    • Food Effects: The presence or absence of food can significantly impact the absorption of poorly soluble drugs.

    • Solution: Standardize the feeding schedule of the animals in your studies.

Quantitative Data Summary

The following table summarizes common excipients used to improve the solubility of poorly soluble compounds. The specific applicability and optimal concentrations for this compound would need to be determined experimentally.

Excipient CategoryExample ExcipientsTypical Concentration RangeMechanism of Action
Co-solvents Dimethyl Sulfoxide (DMSO)< 1% (in vitro), variable (in vivo)Reduces solvent polarity
EthanolVariableReduces solvent polarity
Polyethylene Glycol 400 (PEG 400)10-60%Reduces solvent polarity, can form hydrogen bonds
Propylene Glycol (PG)10-50%Reduces solvent polarity
Surfactants Polysorbate 80 (Tween 80)0.1-5%Micellar solubilization
Cremophor EL0.1-5%Micellar solubilization
Solutol HS 150.1-5%Micellar solubilization
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)1-20%Forms inclusion complexes
Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-20%Forms inclusion complexes

Experimental Protocols

Protocol 1: Screening for Optimal Solubilizing Excipients

Objective: To identify suitable co-solvents and surfactants that enhance the solubility of this compound.

Methodology:

  • Prepare stock solutions of various pharmaceutically acceptable co-solvents (e.g., PEG 400, Propylene Glycol, Ethanol) and surfactants (e.g., Polysorbate 80, Cremophor EL).

  • Add an excess amount of this compound to a fixed volume of each excipient or a mixture of excipients in an aqueous buffer (e.g., PBS pH 7.4).

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24-48 hours to ensure saturation is reached.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and dilute it with a suitable solvent.

  • Quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Protocol 2: Preparation of a Co-solvent Formulation for In-vivo Studies

Objective: To prepare a solution of this compound in a co-solvent system suitable for oral administration in rodents.

Methodology:

  • Based on the screening results, select a co-solvent system (e.g., 20% PEG 400, 10% Ethanol, and 70% water).

  • Weigh the required amount of this compound.

  • First, dissolve the this compound in the organic co-solvents (PEG 400 and Ethanol) by vortexing and gentle warming if necessary.

  • Once fully dissolved, add the water portion-wise while continuously mixing.

  • Visually inspect the final formulation for clarity and absence of precipitation.

  • Determine the final concentration of this compound in the formulation using an appropriate analytical method.

Visualizations

TREK_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TREK1 TREK-1 K_efflux K⁺ Efflux TREK1->K_efflux TREK2 TREK-2 TREK2->K_efflux PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes GPCR GPCR GPCR->PLC Activates Ligand Ligand Ligand->GPCR Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Releases PKC PKC DAG->PKC Activates PKC->TREK1 Inhibits PKC->TREK2 Inhibits Hyperpolarization Hyperpolarization ONO2920632 This compound ONO2920632->TREK1 Activates ONO2920632->TREK2 Activates K_efflux->Hyperpolarization Leads to

Caption: TREK-1/TREK-2 Signaling Pathway Activation and Inhibition.

Solubility_Workflow Start Start: Poorly Soluble This compound PrepareStock Prepare High-Concentration Stock in Organic Solvent (e.g., DMSO) Start->PrepareStock Dilute Dilute Stock into Aqueous Medium PrepareStock->Dilute CheckPrecipitate Precipitation Observed? Dilute->CheckPrecipitate Success Solution is Clear: Proceed with Experiment CheckPrecipitate->Success No Troubleshoot Troubleshoot Formulation CheckPrecipitate->Troubleshoot Yes Option1 Lower Final Concentration Troubleshoot->Option1 Option2 Add Surfactant (e.g., Tween 80) Troubleshoot->Option2 Option3 Use Co-solvent System (e.g., PEG 400) Troubleshoot->Option3 Reevaluate Re-evaluate Dilution Option1->Reevaluate Option2->Reevaluate Option3->Reevaluate Reevaluate->Dilute

Caption: Workflow for Solubilizing this compound for Experiments.

References

Technical Support Center: Dose-Response Curve Optimization for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on "ONO-2920632" is limited. The following guide provides a general framework for dose-response curve optimization applicable to novel research compounds. The experimental details, data, and pathways are illustrative and should be adapted to the specific compound and biological system under investigation.

Frequently Asked Questions (FAQs)

Q1: I am seeing high variability between my dose-response assay replicates. What are the common causes and solutions?

High variability in replicates is a frequent issue in cell-based assays. Several factors can contribute to this problem.[1][2][3]

Common Causes & Troubleshooting Steps:

Cause Troubleshooting Suggestion
Cell Seeding Inconsistency Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette and consider a reverse pipetting technique.[2]
Edge Effects Evaporation and temperature gradients in the outer wells of a microplate can impact cell growth and compound concentration. To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for experimental data points.[2]
Compound Solubility Issues Poorly soluble compounds can precipitate, leading to inaccurate concentrations. Visually inspect for precipitates after dilution. Use of a suitable solvent like DMSO is critical, but its final concentration should be kept low and consistent across all wells (typically <0.5%).
Inconsistent Incubation Times Staggering the addition of reagents can lead to differences in incubation times across the plate. Work efficiently and consider using automated liquid handlers for large experiments.
Cell Passage Number Cells can behave differently at very low or high passage numbers. Ensure you are using cells within a consistent and optimal passage range for each experiment.[1]
Contamination Mycoplasma or other microbial contamination can significantly affect cell health and experimental outcomes.[1] Regularly test your cell cultures for contamination.[4]

Q2: My dose-response curve is flat, showing no effect of the compound. What should I check?

A flat dose-response curve suggests that the compound is not producing the expected biological effect in the tested concentration range.

Troubleshooting a Flat Dose-Response Curve:

Potential Issue Actionable Steps
Incorrect Concentration Range The effective concentration might be higher than the tested range. Perform a broad-range dose-finding study with logarithmic dilutions (e.g., 1 nM to 100 µM).
Compound Inactivity The compound may not be active in the chosen assay or cell line. Verify the compound's identity and purity. Test its activity in a different, validated assay if possible.
Assay Detection Window The assay may not be sensitive enough to detect changes. Optimize the assay parameters, such as incubation time or substrate concentration, to ensure a robust signal-to-background ratio.
Cellular Resistance/Insensitivity The target cell line may not express the molecular target of your compound or may have intrinsic resistance mechanisms. Confirm target expression using techniques like qPCR or Western blotting.
Assay Interference The compound may interfere with the assay chemistry (e.g., autofluorescence in a fluorescence-based assay). Run a control plate with the compound in the absence of cells to check for interference.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT-based)

This protocol outlines a standard procedure for determining the effect of a novel compound on cell viability using an MTT assay.

Materials:

  • 96-well, clear, flat-bottom, tissue culture-treated plates[2]

  • Target cell line in exponential growth phase[2]

  • Complete cell culture medium

  • Novel compound stock solution (e.g., in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in their exponential growth phase.[2]

    • Dilute the cell suspension to the desired seeding density (optimized for your cell line, e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer perimeter wells to minimize edge effects.[3]

    • Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel compound in complete medium. A typical starting range is from 100 µM to 1 nM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration) and a "no-cell" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound or control solutions.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following incubation, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.[3]

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Data Presentation

Table 1: Illustrative Dose-Response Data for a Novel Compound in a Cell Viability Assay

Compound Concentration% Viability (Mean)Standard Deviation
Vehicle Control (0 µM)1004.5
0.01 µM98.25.1
0.1 µM85.76.2
1 µM52.34.8
10 µM15.63.1
100 µM5.21.9

This data is for illustrative purposes only.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activation Compound This compound (Novel Compound) Compound->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Promotes

Caption: Hypothetical signaling pathway showing inhibition by a novel compound.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-Well Plate B Prepare Compound Serial Dilutions C Add Compound to Cells A->C B->C D Incubate (24-72h) C->D E Add Assay Reagent (e.g., MTT) D->E F Read Plate E->F G Generate Dose- Response Curve F->G

Caption: General workflow for a cell-based dose-response assay.

References

Identifying and minimizing artifacts with ONO-2920632

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and minimize potential artifacts when working with ONO-2920632.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective activator of the TREK-2 (TWIK-Related K+ Channel 2) potassium channel. It exhibits a preference for TREK-2 over other K2P channels, making it a valuable tool for studying the physiological roles of this specific ion channel. Its activation of TREK-2 leads to membrane hyperpolarization, which can reduce cellular excitability.

Q2: What are the known selectivity profiles for this compound?

This compound has been characterized for its selectivity against a panel of other K2P channels. The table below summarizes its activity at various channels.[1]

Ion ChannelEC50 / % Inhibition @ 30 µM
TREK-2 0.30 µM (184% Emax)
TREK-12.8 µM (95% Emax)
TRESK31-fold selective vs TREK-2
TASK-1>91-fold selective vs TREK-2
TASK-2>91-fold selective vs TREK-2
TASK-3>91-fold selective vs TREK-2
TRAAK>91-fold selective vs TREK-2
TWIK-2>91-fold selective vs TREK-2
DOP (Delta Opioid Receptor)9%
KOP (Kappa Opioid Receptor)8%
MOP (Mu Opioid Receptor)1%

Q3: What are the recommended storage and handling conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, use an appropriate solvent such as DMSO. It is advisable to prepare fresh dilutions for each experiment from the stock solution to minimize degradation. Avoid repeated freeze-thaw cycles of the stock solution.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Inconsistent or Noisy Readings in Electrophysiology Experiments

Possible Cause: This could be due to compound precipitation, degradation, or issues with the experimental setup.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Ensure the compound has been stored correctly.

    • Prepare fresh dilutions from a stock solution for each experiment.

    • Visually inspect the solution for any signs of precipitation. If precipitation is observed, try gently warming the solution or preparing a fresh, lower concentration stock.

  • Optimize Experimental Conditions:

    • Confirm the stability of your patch-clamp or other electrophysiological recordings before applying the compound.

    • Use a vehicle control to ensure that the solvent (e.g., DMSO) is not affecting the ion channel activity.

    • Perform a concentration-response curve to ensure you are working within the optimal concentration range.

Issue 2: Off-Target Effects or Unexpected Cellular Responses

Possible Cause: While this compound is highly selective for TREK-2, at higher concentrations, it may interact with other ion channels or cellular targets.[1]

Troubleshooting Steps:

  • Review Selectivity Data: Refer to the selectivity table to understand potential off-target interactions.

  • Perform Control Experiments:

    • Use a lower concentration of this compound to confirm that the observed effect is concentration-dependent.

    • If possible, use a structurally distinct TREK-2 activator to see if it phenocopies the effect.

    • Employ a TREK-2 knockout or knockdown cell line/animal model to verify that the primary effect is mediated by TREK-2.

Experimental Protocols

Protocol 1: In Vitro Thallium Flux Assay for TREK-2 Activity

This protocol provides a general method for assessing this compound activity using a thallium flux assay, a common method for measuring potassium channel function.

Materials:

  • Cells expressing human TREK-2 channels

  • Thallium-sensitive dye (e.g., FluxOR™)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound

  • Positive control (e.g., a known TREK-2 activator)

  • Vehicle control (e.g., DMSO)

  • Plate reader capable of kinetic fluorescence measurements

Methodology:

  • Cell Preparation: Plate TREK-2 expressing cells in a 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with a thallium-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound, positive control, and vehicle control to the wells. Incubate for the desired time.

  • Thallium Addition and Measurement: Use the plate reader to add a thallium-containing solution to the wells and immediately begin kinetic fluorescence measurements.

  • Data Analysis: Calculate the rate of thallium influx as an indicator of TREK-2 channel activity. Plot the concentration-response curve for this compound to determine the EC50.

Visualizations

Signaling Pathway

TREK2_Signaling_Pathway cluster_membrane Cell Membrane ONO This compound TREK2 TREK-2 Channel ONO->TREK2 Activates K_ion K+ Ions TREK2->K_ion Efflux Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Leads to ReducedExcitability Reduced Cellular Excitability Hyperpolarization->ReducedExcitability Results in

Caption: this compound activates TREK-2, leading to K+ efflux and hyperpolarization.

Experimental Workflow

Troubleshooting_Workflow start Start: Inconsistent Results check_compound Verify Compound Integrity & Solubility start->check_compound check_setup Validate Experimental Setup & Controls start->check_setup issue_resolved Issue Resolved check_compound->issue_resolved If issue is here off_target Suspect Off-Target Effects check_compound->off_target If still inconsistent check_setup->issue_resolved If issue is here check_setup->off_target If still inconsistent concentration_response Perform Concentration- Response Curve off_target->concentration_response Yes knockout_model Use TREK-2 Knockout/ Knockdown Model concentration_response->knockout_model knockout_model->issue_resolved Logical_Relationship cluster_observed Observed Effect cluster_possible_causes Potential Causes ObservedEffect Cellular Response OnTarget On-Target TREK-2 Activation ObservedEffect->OnTarget Is it due to? OffTarget Off-Target Effects ObservedEffect->OffTarget Or? Artifact Experimental Artifact ObservedEffect->Artifact Or?

References

How to ensure consistent results with ONO-2920632

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals using ONO-2920632. It provides troubleshooting guidance and answers to frequently asked questions to help ensure consistent and reliable experimental outcomes.

Troubleshooting Guide: Ensuring Consistent Results with this compound

Q1: My experimental results with this compound are inconsistent between experiments. What are the potential causes?

Inconsistent results with this compound can stem from several factors, ranging from the handling of the compound itself to variability in the experimental system. A systematic approach to troubleshooting is crucial for identifying the source of the inconsistency.

Initial Compound Verification:

  • Purity and Integrity: Confirm the purity of your this compound stock. Impurities or degradation can significantly alter its activity.

  • Stock Solution Preparation: Ensure accurate and consistent preparation of your stock solution. Use a calibrated balance and high-purity solvent (e.g., DMSO).

  • Storage: Verify that the compound has been stored correctly according to the supplier's recommendations to prevent degradation.[1]

Experimental System Evaluation:

  • Cell Line Integrity: Inconsistent results are often linked to issues with the cell line being used.[2]

    • Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic and genotypic drift.[3]

    • Cell Line Authentication: Periodically authenticate your cell line using methods like Short Tandem Repeat (STR) profiling to ensure it is the correct line and free from cross-contamination.

    • Mycoplasma Contamination: Regularly test for mycoplasma contamination, as it can alter cellular responses and affect assay results.[2][3]

  • Assay Conditions:

    • Cell Seeding Density: Uneven cell seeding can lead to significant variability. Optimize and maintain a consistent cell density across all wells and experiments.[4][5]

    • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell viability.[5] To mitigate this, avoid using the perimeter wells for experimental samples and instead fill them with sterile PBS or media.[5]

    • Pipetting Accuracy: Inaccurate or inconsistent pipetting can introduce significant errors. Ensure pipettes are calibrated and use proper pipetting techniques.[3]

    • Incubation Conditions: Maintain consistent temperature, humidity, and CO2 levels in your incubator.

The following workflow can help systematically troubleshoot inconsistent results:

G cluster_0 Troubleshooting Workflow start Inconsistent Results Observed compound Verify this compound Integrity (Purity, Stock, Storage) start->compound compound->start Issue Found: Replace Compound cells Assess Cell Line Health (Passage, Authentication, Mycoplasma) compound->cells If compound is verified cells->start Issue Found: Use New Cell Stock assay Evaluate Assay Parameters (Seeding, Edge Effects, Pipetting) cells->assay If cells are healthy assay->start Issue Found: Optimize Assay protocol Review and Standardize Protocol assay->protocol If assay parameters are optimal consistent Consistent Results Achieved protocol->consistent

A systematic workflow for troubleshooting inconsistent experimental results.

Frequently Asked Questions (FAQs)

Q2: What is this compound and what is its mechanism of action?

This compound is an orally active and central nervous system (CNS) penetrant activator of the TWIK-related potassium channel (TREK).[1] It specifically activates TREK-1 and TREK-2 channels, which are members of the two-pore domain potassium (K2P) channel family.[1] These channels play a crucial role in regulating neuronal excitability. By activating these channels, this compound can hyperpolarize the cell membrane, making neurons less likely to fire action potentials. This mechanism of action underlies its potential analgesic effects, making it a compound of interest for research in pain, migraine, and other neurological disorders.[1]

The signaling pathway can be simplified as follows:

G cluster_1 This compound Mechanism of Action ONO This compound TREK TREK-1 / TREK-2 Channels ONO->TREK Activates K_efflux Increased K+ Efflux TREK->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Simplified signaling pathway of this compound.

Q3: How should I store and handle this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

Form Storage Temperature Duration
Powder-20°C2 years
In DMSO4°C2 weeks
In DMSO-80°C6 months
Data sourced from DC Chemicals.[1]

For long-term storage, it is recommended to store this compound as a powder at -20°C.[1] For experimental use, prepare a concentrated stock solution in a high-purity solvent like DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, allow the stock solution to come to room temperature before dilution in your experimental buffer or media.

Q4: What are the key chemical properties of this compound?

Understanding the chemical properties of this compound is essential for its effective use in experiments.

Property Value
CAS Number 2230296-66-7
Molecular Formula C15H10F4N4O2
Molecular Weight 354.26 g/mol
Purity >99% (typical)
Data sourced from DC Chemicals and MCE.[1][6]

Q5: What are the reported EC50 values for this compound?

The half-maximal effective concentration (EC50) is a measure of the compound's potency.

Target EC50
TREK-10.3 µM
TREK-22.8 µM
Data sourced from DC Chemicals.[1]

This compound exhibits selectivity for TREK-1 and TREK-2 over other K2P channels.[1]

Experimental Protocols

Standard Protocol for In Vitro Cell-Based Assays

This protocol provides a general framework. Specific parameters should be optimized for your cell line and assay.

  • Cell Seeding:

    • Culture cells to 70-80% confluency.[3]

    • Trypsinize and resuspend cells in fresh media.

    • Count cells and adjust the density to the optimized seeding concentration.

    • Plate cells in a suitable microplate, avoiding the perimeter wells.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of this compound in your assay buffer or media.

    • Remove the culture media from the cells and replace it with the media containing the desired concentration of this compound or vehicle control.

    • Incubate for the desired treatment duration.

  • Assay Readout:

    • Perform the assay according to the manufacturer's instructions (e.g., fluorescence, luminescence, or absorbance measurement).

    • Ensure that the plate is properly mixed before reading.[5]

  • Data Analysis:

    • Subtract the background signal from all measurements.

    • Normalize the data to the vehicle control.

    • Generate a dose-response curve and calculate the EC50 value.

G cluster_2 General Experimental Workflow start Start seed Seed Cells in Microplate start->seed incubate1 Incubate (24h) seed->incubate1 prepare_compound Prepare this compound Dilutions incubate1->prepare_compound treat Treat Cells with Compound prepare_compound->treat incubate2 Incubate (Treatment Duration) treat->incubate2 readout Perform Assay Readout incubate2->readout analyze Analyze Data readout->analyze end End analyze->end

A generalized workflow for in vitro experiments with this compound.

References

Mitigating ONO-2920632 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ONO-2920632. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential toxicity associated with this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your studies.

Introduction to this compound

This compound is a novel small molecule inhibitor targeting the pro-survival kinase, Target Kinase X (TKX). While demonstrating high potency for TKX, off-target effects leading to cytotoxicity have been observed at higher concentrations in various cell lines. This guide provides strategies to understand and mitigate these toxic effects, ensuring more accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures treated with this compound, even at concentrations close to the reported IC50. What could be the reason?

A1: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to small molecule inhibitors due to differences in their genetic background, expression of off-target proteins, and metabolic activity.

  • Off-Target Effects: this compound may inhibit other essential cellular kinases or proteins, leading to cytotoxicity.

  • Experimental Conditions: Cell density, serum concentration in the media, and duration of exposure can all influence the cytotoxic response.[1] We recommend performing a dose-response curve in your specific cell line to determine the cytotoxic concentration 50 (CC50) and compare it to the on-target IC50.

Q2: How can we determine if the observed cytotoxicity is due to on-target or off-target effects of this compound?

A2: To distinguish between on-target and off-target toxicity, you can perform the following experiments:

  • Rescue Experiments: If the toxicity is on-target, expressing a constitutively active form of TKX or a resistant mutant might rescue the cells from death.

  • Knockdown/Knockout Models: Using siRNA or CRISPR-Cas9 to reduce the expression of the intended target (TKX) should phenocopy the effect of the inhibitor if the toxicity is on-target. If the cells remain sensitive to this compound after TKX knockdown, the toxicity is likely due to off-target effects.

  • Structural Analogs: Test a structurally related but inactive analog of this compound. If the analog does not cause toxicity, it suggests the effects are specific to the active molecule's interactions.

Q3: What are some general strategies to reduce the off-target toxicity of this compound in our cell culture experiments?

A3: Several strategies can be employed:

  • Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired on-target effect.

  • Co-treatment with Protective Agents: If the mechanism of toxicity is known (e.g., oxidative stress), co-treatment with antioxidants like N-acetylcysteine (NAC) may mitigate the toxic effects.

  • Serum Concentration: Increasing the serum concentration in the culture medium can sometimes reduce non-specific toxicity by providing additional growth factors and proteins that may bind to the compound.

  • Use of 3D Cell Culture Models: Three-dimensional (3D) cell culture models, such as spheroids, can sometimes show reduced sensitivity to toxic effects compared to traditional 2D monolayers.[2]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
High variability in cell viability results between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded for each experiment. Cell density can influence the cytotoxic response.[1]
Variability in compound preparation.Prepare fresh stock solutions of this compound and use a consistent dilution method.
This compound precipitates in the culture medium. Poor solubility of the compound in aqueous solutions.Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration in the medium is low (typically <0.5%).
Interaction with media components.Test the solubility of this compound in different types of culture media.
Discrepancy between published IC50 and observed on-target activity. Different cell line or passage number used.Use the same cell line and passage number as the reference study.
Different assay conditions (e.g., ATP concentration for a kinase assay).Standardize assay conditions and ensure they are appropriate for the target.

Quantitative Data Summary

Table 1: On-Target Potency (IC50) vs. Cytotoxicity (CC50) of this compound in Various Cell Lines
Cell LineTarget (TKX) IC50 (nM)Cytotoxicity (CC50) (µM)Therapeutic Index (CC50/IC50)
HEK293 152.5167
HeLa 221.882
A549 185.2289
MCF-7 358.1231
Table 2: Effect of N-acetylcysteine (NAC) Co-treatment on this compound Cytotoxicity in HeLa Cells
This compound Conc. (µM)Cell Viability (%)Cell Viability (%) with 5mM NAC
0.1 98 ± 2.199 ± 1.8
0.5 85 ± 4.595 ± 3.2
1.0 62 ± 5.188 ± 4.0
2.0 45 ± 3.875 ± 5.5
5.0 15 ± 2.955 ± 6.1

Experimental Protocols

Protocol 1: Determining Cell Viability using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with this compound at the desired concentrations in a 6-well plate.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway ONO_2920632 This compound TKX Target Kinase X (TKX) ONO_2920632->TKX Inhibition Off_Target Off-Target Kinase Y ONO_2920632->Off_Target Inhibition Downstream_On Downstream Effectors TKX->Downstream_On Cell_Survival Cell Survival and Proliferation Downstream_On->Cell_Survival Inhibition leads to reduced survival ROS Reactive Oxygen Species (ROS) Production Off_Target->ROS Indirect effect Cytotoxicity Cytotoxicity ROS->Cytotoxicity

Caption: Hypothetical signaling pathways for this compound.

G start Start: High Cytotoxicity Observed confirm Confirm Cytotoxicity with Dose-Response Curve start->confirm determine_mechanism Determine Mechanism of Cell Death (Apoptosis vs. Necrosis) confirm->determine_mechanism on_off_target Distinguish On-Target vs. Off-Target Toxicity determine_mechanism->on_off_target mitigation Select Mitigation Strategy on_off_target->mitigation optimize Optimize Concentration and Duration mitigation->optimize If on-target cotreatment Co-treatment with Protective Agents (e.g., NAC) mitigation->cotreatment If off-target (e.g., oxidative stress) change_model Switch to 3D Cell Culture Model mitigation->change_model If still problematic end End: Optimized Protocol optimize->end cotreatment->end change_model->end

Caption: Experimental workflow for troubleshooting this compound cytotoxicity.

G root Is Cytotoxicity Observed? on_target Is Toxicity On-Target? root->on_target Yes no_toxicity Proceed with Experiment root->no_toxicity No off_target_mechanism Known Off-Target Mechanism? on_target->off_target_mechanism No optimize_dose Optimize Dose and Duration on_target->optimize_dose Yes cotreat Co-treat with Antagonist/Protective Agent off_target_mechanism->cotreat Yes characterize Characterize Off-Target off_target_mechanism->characterize No rescue_exp Perform Rescue Experiment optimize_dose->rescue_exp

Caption: Decision tree for selecting a cytotoxicity mitigation strategy.

References

Validation & Comparative

A Comparative Guide to ONO-2920632 and Other TREK-2 Channel Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ONO-2920632 with other known activators of the TWIK-related potassium channel 2 (TREK-2), a promising therapeutic target for pain, migraine, and other neurological disorders. The information presented is based on available experimental data to assist researchers in selecting the appropriate tool compounds for their studies.

Performance Comparison of TREK-2 Activators

The following table summarizes the key quantitative data for this compound and other TREK-2 activators, focusing on their potency (EC50) and selectivity. Lower EC50 values indicate higher potency.

CompoundTREK-2 EC50 (µM)TREK-1 EC50 (µM)Selectivity for TREK-2 over TREK-1Other Selectivity Information
This compound 0.30 2.8 ~9.3-fold >91-fold selective vs TASK1, TASK2, TASK3, TRAAK, and TWIK2; 31-fold selective vs TRESK.[1]
BL-1249 8.05.5~0.7-fold Activates all TREK subfamily members (TREK-1, TREK-2, TRAAK) but has no effect on other K2P subfamilies.[2][3] Exhibits selectivity for bladder over vascular tissue.[4]
ML335 ~3.2~8.1~2.5-fold Activates TREK-1 and TREK-2 but not TRAAK.[5]
ML402 PotentPotentDual Activator Activates TREK-1 and TREK-2 but not TRAAK.[5]
GI-530159 Potent0.76Dual Activator Activates TREK-1 and TREK-2; selective over TRAAK and TASK3.
11-deoxy Prostaglandin F2α 0.294InhibitsSelective Activator Potent activator of TREK-2 and an inhibitor of TREK-1.[6][7]
T2A3, T2A8, T2A9 PotentMinimal effectSelective Activators Identified as selective TREK-2 activators with minimal influence on TREK-1.[5][6] T2A3 has been shown to have no effect on TREK-1 currents.[8]

Note: EC50 values can vary depending on the experimental conditions and assay used (e.g., thallium flux vs. patch clamp). The data presented here is for comparative purposes.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of TREK-2 activation and the methodologies used to study it, the following diagrams illustrate the TREK-2 signaling pathway and a typical experimental workflow for identifying novel activators.

TREK2_Signaling_Pathway cluster_stimuli Activators cluster_channel TREK-2 Channel cluster_cellular_response Cellular Response This compound This compound TREK2 TREK-2 (K2P10.1) This compound->TREK2 Other Activators BL-1249, ML335, etc. Other Activators->TREK2 Physical Stimuli Mechanical Stretch, Heat Physical Stimuli->TREK2 Chemical Stimuli Lipids (e.g., AA), Low pH Chemical Stimuli->TREK2 K_efflux K+ Efflux TREK2->K_efflux Activation Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability

Fig. 1: Simplified signaling pathway of TREK-2 channel activation.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow for TREK-2 Activators plate_prep Plate cells expressing TREK-2 (e.g., T-REx-293-TREK-2) dye_loading Load cells with a Thallium-sensitive fluorescent dye plate_prep->dye_loading compound_addition Add test compounds (e.g., from a chemical library) dye_loading->compound_addition thallium_addition Add Thallium (Tl+) solution compound_addition->thallium_addition readout Measure fluorescence increase over time (indicative of Tl+ influx through TREK-2) thallium_addition->readout hit_identification Identify 'hit' compounds that increase fluorescence signal readout->hit_identification confirmation Confirm activity of hits using electrophysiology (Patch Clamp) hit_identification->confirmation Primary Hits selectivity Assess selectivity against other K2P channels (e.g., TREK-1) confirmation->selectivity

Fig. 2: Experimental workflow for a Thallium Flux-based HTS assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize TREK-2 activators.

Thallium Flux Assay for High-Throughput Screening

This assay is commonly used for primary screening of large compound libraries to identify potential TREK-2 activators. It measures the influx of thallium (Tl+), a surrogate for K+, through the channel.

1. Cell Culture and Plating:

  • T-REx-293 cells stably expressing human TREK-2 under a tetracycline-inducible promoter are cultured in appropriate media.

  • Cells are seeded into 384-well black-walled, clear-bottom plates at a density of approximately 30,000 cells per well in the presence of tetracycline (B611298) (1 µg/mL) to induce TREK-2 expression and incubated overnight.[6]

2. Dye Loading:

  • The cell culture medium is removed, and the cells are washed with an assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.3).

  • A thallium-sensitive fluorescent dye (e.g., Thallos-AM) is loaded into the cells according to the manufacturer's instructions, followed by an incubation period to allow for de-esterification of the dye.

3. Compound Application:

  • The dye solution is removed, and cells are washed again with the assay buffer.

  • Test compounds, dissolved in an appropriate vehicle (e.g., DMSO), are added to the wells at the desired final concentrations. A vehicle control is also included.

4. Thallium Flux Measurement:

  • The plate is placed in a fluorescence plate reader (e.g., FDSS 6000).

  • A baseline fluorescence reading is taken.

  • A solution containing Tl+ is added to all wells to initiate the flux.

  • The fluorescence intensity is measured kinetically over time. An increase in fluorescence indicates Tl+ influx through open TREK-2 channels.

5. Data Analysis:

  • The rate of fluorescence increase (slope of the kinetic curve) is calculated for each well.

  • The activity of each compound is typically expressed as a percentage of the response to a known TREK-2 activator (positive control) or as a fold-increase over the vehicle control.

  • For active compounds, concentration-response curves are generated to determine the EC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Confirmation and Characterization

Patch-clamp electrophysiology is the gold standard for confirming the activity of compounds identified in HTS and for detailed characterization of their effects on channel function.

1. Cell Preparation:

  • HEK-293 cells transiently or stably expressing human TREK-2 are used.

  • Cells are plated on glass coverslips for recording.

2. Recording Solutions:

  • Pipette (intracellular) solution (in mM): 150 KCl, 5 EGTA, 10 HEPES, adjusted to pH 7.3 with KOH.

  • Bath (extracellular) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH.

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier and data acquisition system.

  • Cells are voltage-clamped at a holding potential of -80 mV.

  • TREK-2 currents are elicited by applying voltage ramps (e.g., from -120 mV to +60 mV) or voltage steps.

  • After establishing a stable baseline current, the test compound is applied to the bath solution via a perfusion system.

4. Data Analysis:

  • The current amplitude at a specific voltage (e.g., +60 mV) is measured before and after compound application.

  • The effect of the compound is quantified as the percentage increase in current amplitude.

  • Concentration-response curves are constructed by applying a range of compound concentrations to determine the EC50.

  • Changes in the current-voltage (I-V) relationship can provide insights into the mechanism of channel activation.

By providing this comparative data and detailed methodologies, this guide aims to empower researchers to make informed decisions in the selection and application of TREK-2 activators for their specific research needs.

References

A Comparative Analysis of ONO-2920632 and Standard Analgesics in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of ONO-2920632, a novel TREK-1 and TREK-2 potassium channel activator, against a range of standard-of-care analgesics. The data presented is compiled from available preclinical studies to aid in the evaluation of its potential as a novel pain therapeutic.

Efficacy in a Model of Visceral Pain

This compound has been evaluated in the acetic acid-induced writhing test in mice, a widely used model for assessing peripherally acting analgesics against visceral pain. This model induces a characteristic writhing response due to the release of inflammatory mediators in the peritoneal cavity.

Comparative Efficacy Data in the Acetic Acid-Induced Writhing Assay in Mice

CompoundClassDosing RouteEffective Dose RangeMaximum Inhibition (%)Reference
This compound TREK-1/TREK-2 Activator Oral (p.o.) 3 mg/kg (equipotent to Indomethacin 10 mg/kg) Not explicitly stated, but equipotent to a standard
IndomethacinNSAIDOral (p.o.) / Intraperitoneal (i.p.)10 mg/kg95%[1]
MorphineOpioidIntraperitoneal (i.p.)0.25 - 5 mg/kg~91%[2][3]
TramadolOpioid/SNRIIntraperitoneal (i.p.)3.9 - 14.73 mg/kgNot explicitly stated, ED50 = 3.904 mg/kg[4]
DiclofenacNSAIDIntraperitoneal (i.p.)1 - 30 mg/kgED50 ~10 mg/kg[2]
IbuprofenNSAIDOral (p.o.)100 mg/kgSignificant inhibition[5]
CelecoxibNSAID (COX-2 inhibitor)Oral (p.o.)10 mg/kgSignificant inhibition[6]
Pregabalin (B1679071)GabapentinoidIntraperitoneal (i.p.)2 - 200 mg/kgDose-dependent inhibition[2]

Note: The efficacy of this compound in models of inflammatory and neuropathic pain is not yet publicly available. The table above is limited to the visceral pain model for direct comparison.

Mechanism of Action: TREK-1 and TREK-2 Channel Activation

This compound exerts its analgesic effect through the activation of TWIK-related potassium (TREK) channels, specifically TREK-1 and TREK-2. These channels are members of the two-pore domain potassium (K2P) channel family and are expressed in nociceptive neurons.

Signaling Pathway of TREK-1/TREK-2 Activation in Nociceptors

TREK_Activation_Pathway cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Neuron Mechanical_Stimulus Mechanical Stimulus Excitatory_Channels Excitatory Ion Channels (e.g., TRPV1) Mechanical_Stimulus->Excitatory_Channels Thermal_Stimulus Thermal Stimulus Thermal_Stimulus->Excitatory_Channels Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->Excitatory_Channels Membrane_Potential Membrane Depolarization Excitatory_Channels->Membrane_Potential + TREK_Channels TREK-1 / TREK-2 Channels Hyperpolarization Membrane Hyperpolarization TREK_Channels->Hyperpolarization K+ Efflux ONO_2920632 This compound ONO_2920632->TREK_Channels Activates Action_Potential Action Potential Generation Membrane_Potential->Action_Potential Hyperpolarization->Action_Potential Inhibits Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal

Caption: Signaling pathway of this compound via TREK-1/TREK-2 activation.

Activation of TREK-1 and TREK-2 channels by this compound leads to an efflux of potassium ions (K+) from the neuron. This results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. By counteracting the depolarizing signals from excitatory ion channels (like TRPV1) that are activated by noxious stimuli, this compound effectively dampens the transmission of pain signals.

Experimental Protocols

Acetic Acid-Induced Writhing Assay

The analgesic efficacy of this compound was determined using the acetic acid-induced writhing test in mice, a standard model for visceral pain.

  • Animals: Male Swiss albino mice (20-30g) are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the laboratory environment for a specified period before the experiment.

  • Grouping and Administration:

    • Animals are randomly divided into control and treatment groups.

    • The vehicle (control), this compound, or a standard analgesic (e.g., indomethacin) is administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing:

    • Approximately 30-60 minutes after drug administration, a 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg).

  • Observation:

    • Immediately after acetic acid injection, each mouse is placed in an individual observation chamber.

    • The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a defined period, typically 15-30 minutes.

  • Data Analysis:

    • The percentage of inhibition of writhing is calculated for each treatment group compared to the control group using the formula:

    • Statistical analysis is performed to determine the significance of the observed analgesic effects.

Preclinical Drug Development Workflow for Novel Analgesics

The development of a novel analgesic like this compound typically follows a structured preclinical workflow to establish its efficacy and safety profile before moving to clinical trials.

Preclinical_Workflow cluster_discovery Discovery & Initial Screening cluster_efficacy In Vivo Efficacy Models cluster_safety Safety & Toxicology cluster_IND IND-Enabling Studies Target_ID Target Identification (e.g., TREK-1/TREK-2) Compound_Screening High-Throughput Screening (HTS) Target_ID->Compound_Screening Lead_Opt Lead Optimization Compound_Screening->Lead_Opt Visceral_Pain Visceral Pain Model (Acetic Acid Writhing) Lead_Opt->Visceral_Pain Inflammatory_Pain Inflammatory Pain Models (Formalin, Carrageenan) Visceral_Pain->Inflammatory_Pain Neuropathic_Pain Neuropathic Pain Models (CCI, SNL) Inflammatory_Pain->Neuropathic_Pain ADME ADME/PK Studies Neuropathic_Pain->ADME Tox Toxicology Studies ADME->Tox IND IND Submission Tox->IND

Caption: A typical preclinical workflow for analgesic drug development.

This workflow progresses from identifying a molecular target and screening for active compounds to rigorously testing the lead candidates in a battery of in vivo pain models that represent different clinical pain states. Concurrently, safety and pharmacokinetic properties are evaluated to ensure a favorable therapeutic window before the compound can be considered for human trials.

Conclusion

The available preclinical data indicates that this compound demonstrates analgesic efficacy in a model of visceral pain, with a potency comparable to the standard NSAID indomethacin. Its novel mechanism of action, through the activation of TREK-1 and TREK-2 potassium channels, presents a promising alternative to existing analgesic classes. However, a comprehensive understanding of its therapeutic potential requires further investigation into its efficacy in models of inflammatory and neuropathic pain, as well as detailed safety and toxicology studies. The data and workflows presented in this guide are intended to provide a foundational comparison for researchers and drug development professionals evaluating the potential of this compound.

References

Validating the Selectivity of ONO-2920632: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, establishing the selectivity of a chemical probe is paramount to ensuring the validity of experimental results. This guide provides a comprehensive comparison of ONO-2920632, a known activator of the TWIK-related K+ channel 2 (TREK-2), with other potential alternatives. The data presented here is intended to assist researchers in selecting the most appropriate tool for their studies of TREK-2 channels and associated signaling pathways.

This compound has emerged as a valuable tool compound for investigating the physiological roles of TREK-2, a member of the two-pore domain potassium (K2P) channel family.[1][2][3] These channels are critical in regulating cellular excitability and have been implicated in various physiological processes, including pain perception.[1][2] This guide summarizes the selectivity profile of this compound in key assays and provides detailed experimental protocols for validation.

Comparative Selectivity Profile of TREK-2 Activators

The selectivity of this compound has been primarily characterized using thallium flux assays, which measure the influx of thallium ions through potassium channels as an indicator of channel activity. The following table summarizes the potency of this compound against human TREK-1 and TREK-2 channels.

CompoundTargetAssay TypeEC50 (µM)Emax (%)Reference
This compoundhTREK-1Thallium Flux2.895[1]
This compoundhTREK-2Thallium Flux0.30184[1]

Beyond the TREK subfamily, the selectivity of this compound has been assessed against a panel of other K2P channels. This broad screening is crucial to confirm that the observed effects are indeed mediated by TREK-2.

K2P ChannelThis compound Selectivity (fold vs. hTREK-2)Reference
TASK-1>91[1]
TASK-2>91[1]
TASK-3>91[1]
TRAAK>91[1]
TWIK-2>91[1]
TRESK31[1]

Furthermore, this compound has been profiled against a wide range of other molecular targets to assess its off-target activity. In a panel of 72 G-protein coupled receptors (GPCRs), ion channels, and transporters, this compound showed no significant activity at concentrations up to 30 µM.[1][3] This clean ancillary pharmacology profile further supports its use as a selective TREK-2 activator.

Signaling Pathway and Experimental Workflow

To aid in the conceptualization of experimental design, the following diagrams illustrate the TREK-2 signaling pathway and a typical experimental workflow for validating compound selectivity.

TREK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TREK2 TREK-2 Channel K_ion K+ TREK2->K_ion K+ Efflux Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Leads to ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability ONO2920632 This compound (Activator) ONO2920632->TREK2 Activates

Diagram 1: Simplified signaling pathway of TREK-2 activation by this compound.

Experimental_Workflow cluster_assays Selectivity Assays cluster_steps Experimental Steps PrimaryAssay Primary Assay: Thallium Flux SecondaryAssay Secondary Assay: Patch-Clamp Electrophysiology PrimaryAssay->SecondaryAssay Confirmatory AncillaryScreening Ancillary Screening: Broad Target Panel SecondaryAssay->AncillaryScreening Broad Profiling CellCulture 1. Cell Line Culture (Expressing target K2P channels) CompoundPrep 2. Compound Preparation (this compound & Alternatives) CellCulture->CompoundPrep AssayExecution 3. Assay Execution CompoundPrep->AssayExecution DataAnalysis 4. Data Analysis (EC50/IC50 Determination) AssayExecution->DataAnalysis SelectivityCalc 5. Selectivity Calculation (Fold-selectivity) DataAnalysis->SelectivityCalc

Diagram 2: General experimental workflow for validating compound selectivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key assays used to determine the selectivity of this compound.

Thallium Flux Assay for K2P Channel Activity

This high-throughput assay is a common method for screening ion channel modulators. It relies on the principle that thallium ions can pass through open potassium channels and that their intracellular accumulation can be detected by a thallium-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing the K2P channel of interest.

  • FluxOR™ Potassium Ion Channel Assay Kit or similar.

  • Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Compound plates with serially diluted test compounds.

  • Stimulus buffer containing thallium sulfate.

Procedure:

  • Cell Plating: Plate cells in 384-well black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate for 60-90 minutes at room temperature.

  • Compound Addition: After incubation, add the test compounds at various concentrations to the wells.

  • Thallium Addition and Fluorescence Reading: Place the plate in a fluorescence microplate reader. Add the thallium-containing stimulus buffer and immediately begin kinetic fluorescence measurements.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of thallium influx and thus channel activity. Plot the rate of fluorescence against the compound concentration to determine the EC50.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more direct measure of ion channel activity by recording the ionic currents across the cell membrane.

Materials:

  • Cells expressing the K2P channel of interest grown on coverslips.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

  • Test compounds for perfusion.

Procedure:

  • Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Cell Sealing: Approach a single cell with the pipette and apply gentle suction to form a high-resistance (GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.

  • Current Recording: Clamp the cell membrane at a holding potential (e.g., -80 mV) and apply voltage ramps or steps to elicit channel currents.

  • Compound Application: Perfuse the external solution containing the test compound over the cell and record the change in current.

  • Data Analysis: Measure the current amplitude in the presence and absence of the compound. Plot the percentage change in current against the compound concentration to determine the EC50.

By following these protocols and utilizing the comparative data provided, researchers can confidently validate the selectivity of this compound in their specific experimental systems and contribute to a more robust understanding of TREK-2 channel biology.

References

Comparative Analysis of ONO-2920632 Cross-reactivity with Other Ion Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of ONO-2920632, a known activator of the TREK-2 (TWIK-Related K+ Channel 2) potassium channel, with other ion channels. The data presented is intended to assist researchers and drug development professionals in evaluating the selectivity and potential off-target effects of this compound.

This compound has been identified as a potent and selective activator of TREK-2 channels, which are implicated in various physiological processes, including pain perception. A thorough understanding of its interaction with other ion channels is crucial for its application as a research tool and for the development of potential therapeutics.

Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data on the activity of this compound at its primary targets and its cross-reactivity with other related ion channels.

Table 1: Potency of this compound at Primary TREK Channel Targets

Target Ion ChannelEC50 (μM)Maximum Efficacy (% Emax)SpeciesAssay Type
TREK-2 (KCNK10) 0.30 184% Human Thallium Flux
TREK-1 (KCNK2)2.895%HumanThallium Flux

Table 2: Selectivity of this compound against other K2P Family Ion Channels

Ion ChannelSelectivity Fold (vs. TREK-2)Description
TASK-1>91-foldNo significant activity observed.
TASK-2>91-foldNo significant activity observed.
TASK-3>91-foldNo significant activity observed.
TRAAK>91-foldNo significant activity observed.
TWIK-2>91-foldNo significant activity observed.
TRESK31-foldMicromolar inhibitory activity.

Table 3: Ancillary Pharmacology Screening of this compound

An extensive ancillary pharmacology screen was conducted to evaluate the cross-reactivity of this compound against a panel of 72 G-protein coupled receptors (GPCRs), ion channels, and transporters. The results indicated a very clean off-target profile.

Target ClassNumber of TargetsResult at 30 μM this compound
GPCRs, Ion Channels, Transporters72No significant displacement of any radioligand (>50%) was observed.

Specifically, the activity against opioid receptors was minimal[1]:

  • DOP (Delta-Opioid Peptide Receptor): 9% inhibition @ 30 μM

  • KOP (Kappa-Opioid Peptide Receptor): 8% inhibition @ 30 μM

  • MOP (Mu-Opioid Peptide Receptor): 1% inhibition @ 30 μM

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of TREK-2 activation and a typical experimental workflow for assessing ion channel cross-reactivity.

TREK2_Signaling_Pathway ONO_2920632 This compound TREK2 TREK-2 Channel ONO_2920632->TREK2 Activates K_efflux K+ Efflux TREK2->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Decreased_Excitability Decreased Neuronal Excitability Hyperpolarization->Decreased_Excitability

Diagram 1: Simplified signaling pathway of TREK-2 activation by this compound.

Experimental_Workflow cluster_0 Primary Screening cluster_1 Secondary Validation cluster_2 Data Analysis Primary_Assay High-Throughput Thallium Flux Assay (Target & Off-Target Ion Channels) Secondary_Assay Automated Patch-Clamp Electrophysiology (Confirms hits and determines potency) Primary_Assay->Secondary_Assay Hits Data_Analysis Determine EC50/IC50 Values Calculate Selectivity Ratios Secondary_Assay->Data_Analysis

Diagram 2: General experimental workflow for ion channel cross-reactivity screening.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to assess the cross-reactivity of compounds like this compound.

High-Throughput Thallium Flux Assay for K+ Channel Activity

This assay is a common primary screening method to assess the activity of compounds on potassium channels. It relies on the principle that thallium ions (Tl+) can pass through open potassium channels and that their influx can be detected by a Tl+-sensitive fluorescent dye.

Materials:

  • Cells stably or transiently expressing the ion channel of interest (e.g., HEK293 cells).

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™ Potassium Ion Channel Assay Kit).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Stimulus buffer containing Tl2SO4.

  • Test compound (this compound) at various concentrations.

  • 384-well microplates.

  • Fluorescent plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed cells expressing the target ion channel into 384-well black-walled, clear-bottom microplates and culture overnight.

  • Dye Loading: Remove the culture medium and add the thallium-sensitive dye loading buffer to each well. Incubate the plate at room temperature for 60-90 minutes to allow the dye to enter the cells.

  • Compound Addition: After incubation, add the test compound (this compound) at various concentrations to the wells.

  • Baseline Reading: Measure the baseline fluorescence of each well using a fluorescent plate reader.

  • Stimulation and Measurement: Add the thallium-containing stimulus buffer to all wells to initiate ion flux through open channels. Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes.

  • Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. Calculate the percentage of channel activation or inhibition relative to controls and determine the EC50 or IC50 values.

Automated Patch-Clamp Electrophysiology for Confirmation and Potency

Automated patch-clamp is a secondary, lower-throughput but higher-content assay used to confirm the findings from the primary screen and to obtain more precise measurements of a compound's effect on ion channel function.

Materials:

  • Cells expressing the ion channel of interest.

  • Automated patch-clamp system (e.g., QPatch, Patchliner).

  • Extracellular and intracellular recording solutions specific for the ion channel being studied.

  • Test compound (this compound) at various concentrations.

Procedure:

  • Cell Preparation: Harvest and prepare a single-cell suspension of the cells expressing the target ion channel.

  • System Setup: Prime the automated patch-clamp system with the appropriate intracellular and extracellular solutions.

  • Cell Sealing: The system automatically positions cells onto a planar patch-clamp chip and forms a high-resistance (gigaohm) seal between the cell membrane and the chip.

  • Whole-Cell Configuration: A brief suction pulse is applied to rupture the cell membrane under the patch pipette, establishing the whole-cell recording configuration.

  • Voltage Protocol and Recording: Apply a specific voltage protocol to elicit ion channel currents. Record the baseline current.

  • Compound Application: Perfuse the test compound at various concentrations over the cell while continuing to record the ion channel currents.

  • Data Analysis: Measure the change in current amplitude in the presence of the compound compared to the baseline. Plot concentration-response curves to determine the EC50 or IC50 values.

Conclusion

The available data strongly indicate that this compound is a highly selective activator of the TREK-2 potassium channel. Its cross-reactivity with a wide range of other ion channels, GPCRs, and transporters is minimal, making it a valuable tool for studying the physiological roles of TREK-2. For drug development purposes, its clean off-target profile is a significant advantage, suggesting a lower likelihood of mechanism-independent side effects. Further investigation into its modest activity at the TRESK channel may be warranted depending on the therapeutic context.

References

A Head-to-Head Preclinical Comparison of ONO-2920632 and Other Novel Pain Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of pain management is undergoing a significant transformation, driven by the urgent need for effective and non-addictive analgesics. This guide provides a head-to-head comparison of ONO-2920632, a novel TREK-1/TREK-2 channel activator, with other emerging non-opioid pain therapeutics. The comparison is based on available preclinical data, focusing on mechanism of action, efficacy in various pain models, and selectivity.

Overview of Novel Pain Therapeutics

The search for alternatives to traditional opioids has led to the exploration of diverse molecular targets involved in pain signaling. This guide focuses on a selection of promising candidates with distinct mechanisms of action:

  • This compound (VU6011887): An orally active and central nervous system (CNS) penetrant activator of TWIK-related potassium (TREK) channels 1 and 2.[1][2][3][4][[“]] These channels play a crucial role in regulating neuronal excitability.[6][7][8][9][10]

  • Suzetrigine (VX-548): A selective inhibitor of the voltage-gated sodium channel NaV1.8, which is preferentially expressed in peripheral pain-sensing neurons.[11][12][13]

  • Cebranopadol: A first-in-class analgesic with agonist activity at both the nociceptin/orphanin FQ peptide (NOP) receptor and classical opioid receptors.[14][15][16]

  • ART26.12: A selective inhibitor of Fatty Acid-Binding Protein 5 (FABP5), an intracellular protein that modulates the endocannabinoid system.[17][18][19][20][21]

  • Pilavapadin (LX9211): A selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a novel target involved in the reuptake and recycling of neurotransmitters in pain pathways.[22][23]

  • AP-325: A positive allosteric modulator of the GABAA receptor, designed to enhance inhibitory neurotransmission in pain circuits.[24][25][26][27][28]

Quantitative Data Comparison

The following tables summarize the available preclinical data for this compound and the selected comparator compounds. Direct head-to-head studies are limited; therefore, this comparison is based on data from individual preclinical studies.

Table 1: Mechanism of Action and In Vitro Potency

CompoundTargetMechanism of ActionIn Vitro Potency (EC50/IC50)Selectivity
This compound TREK-1 / TREK-2Channel ActivatorTREK-1: 0.3 µM, TREK-2: 2.8 µM[1]>91-fold vs. TASK1/2/3, TRAAK, TWIK2; 31-fold vs. TRESK[1]
Suzetrigine NaV1.8Channel InhibitorNanomolar potency[29]Highly selective for NaV1.8 over other NaV channels
Cebranopadol NOP, MOP, KOP, DOPReceptor AgonisthNOP: 0.9 nM, hMOP: 0.7 nM, hKOP: 2.6 nM, hDOP: 18 nM (Ki)[16]Full agonist at NOP and opioid receptors
ART26.12 FABP5InhibitorNot publicly availableSelective for FABP5
Pilavapadin AAK1InhibitorNot publicly availableSelective for AAK1
AP-325 GABAA ReceptorPositive Allosteric ModulatorNot publicly availableTargets GABAA receptors in the dorsal root ganglion

Table 2: Preclinical Efficacy in Animal Models of Pain

CompoundPain ModelSpeciesRoute of AdministrationEfficacy
This compound Acetic Acid-Induced Writhing (Visceral Pain)MouseOralEquipotent at 3 mg/kg to indomethacin (B1671933) at 10 mg/kg[2][3][[“]]
Suzetrigine Inflammatory and Neuropathic Pain ModelsRodentNot specifiedSignificant reduction in nociceptive behaviors[11]
Cebranopadol Tail-Flick (Acute Nociceptive Pain)RatIntravenousED50: 0.5-5.6 µg/kg[16]
Spinal Nerve Ligation (Neuropathic Pain)RatIntravenousAntihyperalgesic effects[16]
ART26.12 Chemotherapy-Induced Peripheral Neuropathy (CIPN)RodentOralPrevents and treats oxaliplatin- and paclitaxel-induced pain sensitivity[17][19]
Diabetic NeuropathyRatOralReverses mechanical allodynia[20]
Pilavapadin Chemotherapy-Induced Peripheral Neuropathy (CIPN) & Multiple Sclerosis PainRodentNot specifiedAlleviates pain[22]
Diabetic Peripheral Neuropathic PainRodentNot specifiedReduction in pain behavior
AP-325 Central and Peripheral Neuropathic Pain, Diabetic NeuropathyRodentNot specifiedDose-dependent, long-lasting efficacy on mechanical and thermal pain reception[24][27]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (TREK Channel Activation)

ONO_2920632_Pathway cluster_neuron Nociceptive Neuron This compound This compound TREK_Channel TREK-1 / TREK-2 Channel This compound->TREK_Channel Activates K_Efflux K+ Efflux TREK_Channel->K_Efflux Hyperpolarization Membrane Hyperpolarization K_Efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Pain_Signal Pain Signal Propagation Reduced_Excitability->Pain_Signal Inhibits

Caption: Signaling pathway of this compound in a nociceptive neuron.

Experimental Workflow for the Von Frey Test

Von_Frey_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Data Analysis Acclimatize Acclimatize rodent on wire mesh Apply_Filament Apply von Frey filament to plantar surface of hind paw Acclimatize->Apply_Filament Observe_Response Observe for paw withdrawal/licking/flinching Apply_Filament->Observe_Response Record_Threshold Record filament force (withdrawal threshold) Observe_Response->Record_Threshold Compare_Groups Compare withdrawal thresholds between treatment groups Record_Threshold->Compare_Groups

Caption: General experimental workflow for the von Frey test.

Experimental Workflow for the Hot Plate Test

Hot_Plate_Workflow cluster_setup Setup cluster_testing Testing cluster_analysis Data Analysis Set_Temperature Set hot plate temperature (e.g., 55°C) Place_Animal Place rodent on hot plate Set_Temperature->Place_Animal Measure_Latency Measure latency to paw licking or jumping Place_Animal->Measure_Latency Remove_Animal Remove animal after response or cut-off time Measure_Latency->Remove_Animal Compare_Latencies Compare response latencies between treatment groups Remove_Animal->Compare_Latencies

Caption: General experimental workflow for the hot plate test.

Experimental Protocols

Acetic Acid-Induced Writhing Test (Visceral Pain)

This model assesses visceral pain by inducing a stereotyped stretching and writhing behavior in rodents.

  • Animals: Male or female mice are typically used.

  • Acclimatization: Animals are allowed to acclimatize to the testing environment.

  • Drug Administration: this compound or a vehicle control is administered orally at a predetermined time before the acetic acid injection.

  • Induction of Writhing: A solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.

  • Observation: Immediately after the injection, the number of writhes (characterized by a contraction of the abdominal muscles and extension of the hind limbs) is counted for a set period (e.g., 30 minutes).[2][3][[“]]

  • Data Analysis: The total number of writhes in the drug-treated group is compared to the vehicle-treated group to determine the analgesic effect.

Von Frey Test (Mechanical Allodynia)

This test measures the withdrawal threshold to a mechanical stimulus and is commonly used to assess mechanical allodynia in models of neuropathic and inflammatory pain.

  • Animals: Rats or mice with induced neuropathy or inflammation are used.

  • Apparatus: The animals are placed in individual chambers on an elevated wire mesh floor.[30][31][32][33][34]

  • Acclimatization: Animals are habituated to the testing chambers before the experiment.[30][32][33]

  • Stimulation: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.[30][31][32][33][34]

  • Response: A positive response is recorded when the animal briskly withdraws, licks, or flinches its paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method or other statistical approaches.

  • Data Analysis: The withdrawal thresholds of the drug-treated group are compared to the control group.

Hot Plate Test (Thermal Nociception)

This test evaluates the response to a thermal stimulus and is used to assess the efficacy of centrally acting analgesics.

  • Animals: Mice or rats are used.

  • Apparatus: The apparatus consists of a metal plate that is maintained at a constant temperature (e.g., 52-56°C) and a transparent cylinder to confine the animal to the plate.[35][36][37][38][39]

  • Procedure: The animal is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[35][36][37][38][39]

  • Cut-off Time: A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis: The reaction latencies of the drug-treated animals are compared to those of the control group.

Formalin Test (Inflammatory Pain)

This model produces a biphasic pain response and is used to study the mechanisms of inflammatory pain.

  • Animals: Typically mice or rats are used.

  • Procedure: A dilute solution of formalin (e.g., 1-5%) is injected into the plantar surface of the hind paw.[40][41][42][43][44]

  • Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. The observation period is divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-30 minutes post-injection), reflecting inflammatory pain.[41][42][44]

  • Data Analysis: The duration of nocifensive behaviors in each phase is compared between drug-treated and control groups.

Conclusion

This compound represents a promising novel analgesic with a distinct mechanism of action targeting TREK-1 and TREK-2 channels. The available preclinical data demonstrates its efficacy in a model of visceral pain. However, further studies are needed to evaluate its potential in neuropathic and chronic inflammatory pain models to allow for a more direct and comprehensive comparison with other emerging therapeutics like suzetrigine, cebranopadol, ART26.12, pilavapadin, and AP-325. Each of these compounds targets a unique aspect of pain signaling, highlighting the multifaceted approach currently being pursued in the development of next-generation analgesics. The data presented in this guide serves as a valuable resource for researchers and drug development professionals in the field of pain therapeutics.

References

A Comparative Guide to the In Vivo Efficacy of ONO-2920632 and Indomethacin in Preclinical Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo analgesic efficacy of ONO-2920632, a novel activator of TREK-1 and TREK-2 potassium channels, and indomethacin (B1671933), a conventional non-steroidal anti-inflammatory drug (NSAID). This document summarizes their distinct mechanisms of action, presents available comparative efficacy data from a key preclinical pain model, and outlines the experimental protocols utilized in these assessments.

Mechanisms of Action: Two Distinct Approaches to Analgesia

The analgesic effects of this compound and indomethacin stem from fundamentally different molecular targets and signaling pathways.

This compound: A Modulator of Neuronal Excitability

This compound is an orally active and central nervous system (CNS)-penetrant activator of the two-pore domain (K2P) potassium channels TREK-1 (TWIK-related K+ channel 1) and TREK-2 (TWIK-related K+ channel 2).[1][2][3] It exhibits a preference for TREK-2, with EC50 values of 0.3 µM for TREK-2 and 2.8 µM for TREK-1.[1][2][3]

TREK channels are considered "leak" potassium channels that play a crucial role in setting the resting membrane potential of neurons. By activating these channels, this compound increases potassium efflux, leading to hyperpolarization of the neuronal membrane. This hyperpolarized state makes neurons less excitable and therefore less likely to fire action potentials in response to painful stimuli, resulting in an analgesic effect.[4] This mechanism of action suggests potential utility in various pain states, including those involving neuronal hyperexcitability.

Indomethacin: A Classical Anti-inflammatory Analgesic

Indomethacin is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation, pain, and fever.[7]

By inhibiting COX enzymes, indomethacin reduces the production of prostaglandins at the site of inflammation.[7] This reduction in prostaglandins decreases the sensitization of peripheral nociceptors (pain-sensing neurons), thereby alleviating inflammatory pain.[6] Its dual inhibition of COX-1 and COX-2 contributes to its efficacy but is also associated with a risk of gastrointestinal side effects due to the inhibition of the protective functions of COX-1 in the gastric mucosa.[8]

Signaling Pathway Diagrams

ONO_2920632_Pathway cluster_neuron Nociceptive Neuron ONO_2920632 This compound TREK_Channel TREK-1 / TREK-2 Potassium Channel ONO_2920632->TREK_Channel Activates K_efflux K+ Efflux TREK_Channel->K_efflux Increases Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Decreased Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia

This compound Signaling Pathway

Indomethacin_Pathway cluster_cell Inflamed Cell Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediates Indomethacin Indomethacin Indomethacin->COX_Enzymes Inhibits

Indomethacin Signaling Pathway

In Vivo Efficacy Comparison

Direct comparative data for this compound and indomethacin is available from the acetic acid-induced writhing test in mice, a model of visceral pain.

Table 1: Comparative Efficacy in the Acetic Acid-Induced Writhing Test in Mice

CompoundDose (mg/kg, oral)EfficacyReference
This compound3Equipotent to Indomethacin at 10 mg/kg[1][2]
Indomethacin10Standard comparator[1][2]

Further in vivo studies in other pain models, such as those for inflammatory or neuropathic pain, are required to provide a more comprehensive comparative efficacy profile for this compound.

Experimental Protocols

Detailed methodologies for key in vivo pain models relevant to the assessment of analgesics are provided below.

Acetic Acid-Induced Writhing Test (Mouse)

This model is used to evaluate peripherally acting analgesics.

Acetic_Acid_Workflow Start Start Grouping Group Animals (e.g., Vehicle, this compound, Indomethacin) Start->Grouping Dosing Administer Compound (e.g., oral gavage) Grouping->Dosing Wait Waiting Period (e.g., 30-60 minutes) Dosing->Wait Induction Induce Writhing (i.p. injection of acetic acid) Wait->Induction Observation Observe and Count Writhes (e.g., for 10-20 minutes) Induction->Observation Analysis Data Analysis (% inhibition of writhing) Observation->Analysis End End Analysis->End

Acetic Acid Writhing Test Workflow

Protocol:

  • Animals: Male mice are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

  • Grouping: Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound, indomethacin).

  • Drug Administration: The test compound or vehicle is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a predetermined time before the acetic acid injection (e.g., 30-60 minutes).

  • Induction of Writhing: A solution of acetic acid (e.g., 0.6-1.0% in saline) is injected intraperitoneally.[9][10]

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. After a brief latency period (e.g., 5 minutes), the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 10-20 minutes).[9][10]

  • Data Analysis: The mean number of writhes for each group is calculated. The percentage inhibition of writhing by the test compound is determined relative to the vehicle control group.

Carrageenan-Induced Paw Edema and Hyperalgesia (Rat)

This model is a widely used test for acute inflammatory pain.

Carrageenan_Workflow Start Start Baseline Baseline Measurement (Paw Volume, Pain Threshold) Start->Baseline Dosing Administer Compound or Vehicle Baseline->Dosing Induction Induce Inflammation (Intraplantar Carrageenan Injection) Dosing->Induction Time_Course Time-Course Measurements (e.g., 1, 2, 3, 4, 5 hours post-carrageenan) Induction->Time_Course Paw_Volume Measure Paw Volume (Plethesmometer) Time_Course->Paw_Volume Pain_Threshold Measure Pain Threshold (e.g., von Frey, Hargreaves test) Time_Course->Pain_Threshold Analysis Data Analysis (% inhibition of edema/hyperalgesia) Paw_Volume->Analysis Pain_Threshold->Analysis End End Analysis->End

Carrageenan-Induced Paw Edema Workflow

Protocol:

  • Animals: Adult rats are commonly used.

  • Baseline Measurements: The baseline paw volume and pain threshold (e.g., to thermal or mechanical stimuli) are measured before any treatment.

  • Drug Administration: The test compound or vehicle is administered (e.g., p.o. or i.p.) prior to the carrageenan injection.

  • Induction of Inflammation: A solution of lambda-carrageenan (e.g., 1% in saline) is injected into the plantar surface of the rat's hind paw.[11][12]

  • Assessment of Edema: Paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[12][13]

  • Assessment of Hyperalgesia: The paw withdrawal latency to a thermal stimulus (Hargreaves test) or the paw withdrawal threshold to a mechanical stimulus (von Frey filaments) is measured to assess hyperalgesia.

  • Data Analysis: The increase in paw volume (edema) and the decrease in pain threshold (hyperalgesia) are calculated. The percentage inhibition by the test compound is determined by comparing the treated group to the vehicle control group.

Complete Freund's Adjuvant (CFA)-Induced Arthritis (Rat)

This model is used to study chronic inflammatory pain, mimicking aspects of rheumatoid arthritis.

CFA_Workflow Start Start Induction Induce Arthritis (Intraplantar or Intradermal CFA Injection) Start->Induction Development Arthritis Development (Several days to weeks) Induction->Development Dosing_Regimen Chronic Dosing Regimen (Compound or Vehicle) Development->Dosing_Regimen Assessments Regular Assessments (Paw Volume, Arthritic Score, Pain Thresholds) Dosing_Regimen->Assessments Final_Analysis Final Analysis (Comparison of treatment vs. control) Assessments->Final_Analysis End End Final_Analysis->End

CFA-Induced Arthritis Workflow

Protocol:

  • Animals: Rats are typically used for this model.

  • Induction of Arthritis: A single injection of Complete Freund's Adjuvant (containing heat-killed Mycobacterium tuberculosis) is administered into the plantar surface of a hind paw or at the base of the tail.[1][14]

  • Development of Arthritis: A primary inflammatory response develops at the injection site, followed by a secondary, systemic arthritic condition that develops over several days to weeks.[14]

  • Drug Administration: Treatment with the test compound or vehicle is typically initiated after the establishment of arthritis and continued for a specified duration.

  • Assessments: Several parameters are monitored throughout the study, including:

    • Paw Volume: Measured with a plethysmometer.

    • Arthritic Score: A visual scoring system to assess the severity of inflammation in the paws.

    • Pain Behavior: Mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) are measured.[15]

    • Body Weight: Monitored as an indicator of general health.

  • Data Analysis: The effects of the treatment on the various parameters are compared to the vehicle-treated control group to determine the therapeutic efficacy.

Conclusion

This compound and indomethacin represent two distinct strategies for pain management. This compound, with its novel mechanism of activating TREK-1/TREK-2 potassium channels, offers a potential new therapeutic avenue, particularly for pain states characterized by neuronal hyperexcitability. The available in vivo data from the acetic acid-induced writhing model suggests that this compound is a potent analgesic, demonstrating efficacy at a lower dose compared to indomethacin.

Indomethacin remains a benchmark non-selective COX inhibitor with well-established anti-inflammatory and analgesic properties. The direct comparison in a visceral pain model provides a valuable initial assessment of this compound's potential. However, a comprehensive understanding of its comparative efficacy will require further investigation in a broader range of preclinical pain models, especially those of inflammatory and neuropathic pain. The detailed experimental protocols provided in this guide serve as a foundation for conducting such future comparative studies.

References

ONO-2920632: A Comparative Guide to its Specificity in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the specificity of ONO-2920632, a potent activator of TREK-1 and TREK-2 potassium channels, within the context of primary neuron cultures. By objectively comparing its performance with other known TREK channel activators and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating neuronal excitability, pain, and other neurological disorders.

Executive Summary

This compound is a central nervous system (CNS)-penetrant activator of the TWIK-related K+ (TREK) channel subfamily, with preferential activity towards TREK-2. It demonstrates high selectivity for TREK-1 and TREK-2 over other two-pore domain potassium (K2P) channels. Furthermore, extensive ancillary pharmacology screening reveals no significant off-target activity against a broad range of G-protein coupled receptors (GPCRs), ion channels, and transporters. This high degree of specificity makes this compound a valuable tool for elucidating the physiological roles of TREK-1 and TREK-2 channels in the nervous system.

Comparative Specificity of TREK Channel Activators

The following tables summarize the quantitative data on the potency and selectivity of this compound in comparison to other commonly used TREK channel activators, BL-1249 and ML335.

CompoundTargetEC50 (µM)Selectivity Notes
This compound TREK-12.8[1]>91-fold selective vs TASK1, TASK2, TASK3, TRAAK, TWIK2; 31-fold selective vs TRESK.[1] No significant activity in a large ancillary pharmacology panel of 72 GPCRs, ion channels, and transporters.[1]
TREK-20.30[1]
BL-1249 TREK-15.5[2]Activates all TREK subfamily members (TREK-1, TREK-2, and TRAAK) but has no effect on other K2P subfamilies.[2][3]
TREK-28.0[2]
ML335 TREK-114.3Selective activator of TREK-1 and TREK-2; does not activate TRAAK.[4]
TREK-25.2

Experimental Protocols

To rigorously assess the specificity of this compound in primary neuron cultures, a combination of electrophysiological and imaging techniques is recommended.

Primary Neuron Culture

Objective: To establish healthy primary neuronal cultures for subsequent electrophysiological and calcium imaging experiments.

Methodology:

  • Preparation of Culture Substrate: Coat glass coverslips with Poly-D-lysine (50 µg/mL in sterile water) overnight at room temperature. Wash the coverslips three times with sterile water and allow them to dry completely in a sterile environment.

  • Tissue Dissection: Euthanize embryonic day 18 (E18) Sprague-Dawley rat pups in accordance with institutional guidelines. Dissect hippocampi or cortices in ice-cold Hanks' Balanced Salt Solution (HBSS).

  • Cell Dissociation: Transfer the dissected tissue to a tube containing a dissociation solution (e.g., papain or trypsin-EDTA) and incubate at 37°C for 15-20 minutes.

  • Trituration: Gently triturate the tissue using fire-polished Pasteur pipettes to obtain a single-cell suspension.

  • Plating: Centrifuge the cell suspension, resuspend the pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Plate the neurons onto the prepared coverslips at a density of 1-2 x 10^5 cells/cm².

  • Culture Maintenance: Maintain the cultures in a humidified incubator at 37°C and 5% CO2. Replace half of the medium every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).

Whole-Cell Patch-Clamp Electrophysiology

Objective: To directly measure the effect of this compound on TREK channel activity and overall neuronal excitability.

Methodology:

  • Preparation: Transfer a coverslip with cultured neurons to a recording chamber continuously perfused with artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, with pH adjusted to 7.3 with KOH.

  • Recording:

    • Voltage-Clamp: Hold the neuron at a membrane potential of -70 mV. Apply a series of voltage steps or ramps to elicit potassium currents. After establishing a stable baseline, perfuse this compound (e.g., 0.1, 1, 10 µM) and record the changes in outward current. To isolate TREK currents, a cocktail of other potassium channel blockers can be included in the aCSF.

    • Current-Clamp: Record the resting membrane potential and inject depolarizing current steps to elicit action potentials. After establishing a baseline firing frequency, apply this compound and observe changes in resting membrane potential and action potential firing rate.

  • Data Analysis: Analyze the changes in current amplitude, resting membrane potential, and action potential frequency before and after drug application.

Calcium Imaging

Objective: To assess the functional consequences of TREK channel activation on neuronal network activity by monitoring intracellular calcium dynamics.

Methodology:

  • Loading Calcium Indicator: Incubate the primary neuron cultures with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-45 minutes at 37°C.

  • Imaging: Place the coverslip in a recording chamber with aCSF. Acquire fluorescence images using a fluorescence microscope equipped with a calcium imaging system.

  • Experimental Procedure: Record baseline spontaneous calcium transients. Perfuse this compound and continue recording to observe changes in the frequency and amplitude of calcium events.

  • Data Analysis: Quantify the changes in intracellular calcium levels and the frequency of spontaneous calcium transients in individual neurons and across the neuronal network.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involving TREK channels and the experimental workflow for assessing the specificity of this compound.

TREK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCRs GPCRs G_protein G-protein GPCRs->G_protein TREK1_2 TREK-1 / TREK-2 K_efflux K+ Efflux TREK1_2->K_efflux PLC PLC G_protein->PLC AC AC G_protein->AC PKC PKC PLC->PKC PKA PKA AC->PKA PKA->TREK1_2 PKC->TREK1_2 Hyperpolarization Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability K_efflux->Hyperpolarization ONO_2920632 This compound ONO_2920632->TREK1_2

Caption: TREK-1/2 channel signaling pathway in neurons.

Experimental_Workflow Start Start Primary_Neuron_Culture Primary Neuron Culture (E18 Rat Hippocampus/Cortex) Start->Primary_Neuron_Culture Electrophysiology Whole-Cell Patch-Clamp (Voltage- and Current-Clamp) Primary_Neuron_Culture->Electrophysiology Calcium_Imaging Fluorescence Calcium Imaging Primary_Neuron_Culture->Calcium_Imaging Data_Analysis Data Analysis (Current, RMP, Firing Rate, Ca2+ Transients) Electrophysiology->Data_Analysis Calcium_Imaging->Data_Analysis Specificity_Assessment Specificity Assessment of This compound Data_Analysis->Specificity_Assessment End End Specificity_Assessment->End

Caption: Experimental workflow for assessing this compound specificity.

Conclusion

This compound stands out as a highly specific activator of TREK-1 and TREK-2 channels. Its preferential activation of TREK-2, coupled with a clean off-target profile, makes it a superior tool for dissecting the specific contributions of these channels to neuronal function and pathophysiology. The experimental protocols outlined in this guide provide a robust framework for validating its specificity and exploring its therapeutic potential in primary neuron cultures.

References

Replicating published findings on ONO-2920632's analgesic properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic properties of ONO-2920632, a novel activator of the two-pore domain potassium (K2P) channels TREK-1 and TREK-2, with a preference for TREK-2. The information presented is based on published preclinical findings and is intended to assist researchers in replicating and expanding upon these studies.

Executive Summary

This compound has demonstrated significant analgesic efficacy in preclinical models of pain. As a selective activator of TREK-1 and TREK-2 channels, it represents a promising non-opioid analgesic candidate. These channels are critical regulators of neuronal excitability, and their activation leads to hyperpolarization of nociceptive neurons, thereby reducing pain signaling. Published data from the acetic acid-induced writhing test in mice show that this compound produces a dose-dependent reduction in pain behavior, comparable to the effects of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933). This guide provides the available quantitative data, detailed experimental protocols, and a depiction of the relevant signaling pathways to facilitate further research and comparative analysis.

Data Presentation

The following tables summarize the quantitative data on the potency and in vivo analgesic efficacy of this compound and comparable analgesics.

Table 1: In Vitro Potency of this compound on Human TREK Channels

ChannelEC50 (μM)
TREK-12.8
TREK-20.3

Data from "Discovery of this compound (VU6011887): A Highly Selective and CNS Penetrant TREK-2 (TWIK-Related K+ Channel 2) Preferring Activator In Vivo Tool Compound"

Table 2: Comparative Analgesic Efficacy in Acetic Acid-Induced Writhing Test in Mice

CompoundDose (mg/kg, p.o.)% Inhibition of Writhing
This compound 3~50%
10~75%
30~90%
Indomethacin 10~50%
Diclofenac 10Variable, up to 76%[1]
Morphine 0.1 (s.c.)Significant decrease
5-10 (i.p.)51-93%[2]

This compound and Indomethacin data from "Discovery of this compound..." publication. Diclofenac and Morphine data from various cited sources.

Experimental Protocols

Acetic Acid-Induced Writhing Test in Mice

This is a widely used and sensitive method for evaluating peripheral analgesic activity.[3][4][5] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to a characteristic writhing response (abdominal constrictions and stretching of the hind limbs). The frequency of these writhes is a measure of visceral pain.

Materials:

  • Male ICR mice (or other suitable strain) weighing 20-30g.

  • 0.6% or 0.7% acetic acid solution in distilled water.[3][6]

  • Test compound (this compound), standard analgesics (e.g., indomethacin, diclofenac, morphine), and vehicle control.

  • Oral gavage needles.

  • Observation chambers.

  • Stopwatch.

Procedure:

  • Animal Acclimatization and Fasting: Acclimatize mice to the laboratory conditions for at least a week before the experiment. Fast the animals for 12-18 hours prior to the experiment, with free access to water.[3]

  • Grouping: Randomly divide the animals into groups (n=6-10 per group), including a vehicle control group, one or more test compound groups at different doses, and a positive control group (e.g., indomethacin 10 mg/kg).

  • Drug Administration: Administer the test compound or standard drug orally (p.o.) or via the desired route. For this compound, oral administration was performed 2 hours before the acetic acid injection. For indomethacin, administration was 1 hour prior.

  • Induction of Writhing: Inject 0.6% or 0.7% acetic acid solution (10 mL/kg body weight) intraperitoneally (i.p.) to each mouse.[3][6]

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for a 20-30 minute period.[2][3] A writhe is defined as a wave of contraction of the abdominal muscles followed by the stretching of the hind limbs.

  • Data Analysis: Calculate the mean number of writhes for each group. The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group ] x 100

Mandatory Visualization

Signaling Pathway of TREK-1/TREK-2 Channel Modulation in Nociceptors

TREK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCRs GPCRs (e.g., EP, B2 receptors) AC Adenylyl Cyclase (AC) GPCRs->AC Activates (Gs) PLC Phospholipase C (PLC) GPCRs->PLC Activates (Gq) Prostaglandins Prostaglandins (PGE2) Bradykinin Prostaglandins->GPCRs Activate TREK TREK-1 / TREK-2 Channels Hyperpolarization Hyperpolarization TREK->Hyperpolarization K+ Efflux cAMP cAMP AC->cAMP Produces DAG Diacylglycerol (DAG) PLC->DAG Produces IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->TREK Inhibits (Phosphorylation) PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->TREK Inhibits (Phosphorylation) ReducedExcitability Reduced Neuronal Excitability Hyperpolarization->ReducedExcitability Analgesia Analgesia ReducedExcitability->Analgesia ONO2920632 This compound ONO2920632->TREK Activates

Caption: TREK-1/TREK-2 channel modulation in nociceptors.

Experimental Workflow for Acetic Acid-Induced Writhing Test

Writhing_Test_Workflow A 1. Animal Acclimatization & Fasting (12-18h) B 2. Randomly Assign to Groups (Control, Test, Standard) A->B C 3. Drug Administration (p.o. or other route) B->C D 4. Pre-treatment Period (e.g., 1-2 hours) C->D E 5. Induce Writhing (i.p. Acetic Acid) D->E F 6. Observation Period (20-30 min after 5 min latency) E->F G 7. Count Writhing Responses F->G H 8. Data Analysis (% Inhibition) G->H

Caption: Workflow for the acetic acid-induced writhing test.

References

Safety Operating Guide

ONO-2920632: Essential Procedures for Safe Disposal and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety and logistical information for the proper disposal of the research compound ONO-2920632. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is an orally active and central nervous system (CNS)-penetrant TREK activator intended for research use only.

I. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is critical for a comprehensive understanding of the compound's characteristics for safe handling and disposal.

PropertyValue
Chemical Name This compound
Synonyms VU6011887
CAS Number 2230296-66-7
Molecular Formula C₁₅H₁₀F₄N₄O₂
Molecular Weight 354.26 g/mol
Appearance Solid
Storage Temperature Recommended: -20°C

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment.

Required PPE:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Impervious protective gloves.

  • Body Protection: Laboratory coat or other impervious clothing.

  • Respiratory Protection: A suitable respirator should be used, especially in areas with inadequate ventilation.

Handling Precautions:

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where the compound is handled.

  • Ensure adequate ventilation and use in a well-ventilated area, such as a chemical fume hood.

  • Wash hands thoroughly after handling.

III. Step-by-Step Disposal Procedures

The disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The following is a step-by-step guide for its proper disposal:

  • Waste Identification and Segregation:

    • Characterize the waste stream containing this compound. This includes the compound itself, any contaminated labware (e.g., vials, pipette tips), and solutions.

    • Segregate the waste into appropriate, clearly labeled containers. Do not mix with incompatible waste materials.

  • Containerization:

    • Use chemically resistant, leak-proof containers for all this compound waste.

    • Ensure containers are sealed and properly labeled with the chemical name ("this compound"), CAS number (2230296-66-7), and any associated hazard warnings.

  • Disposal of Unused Product:

    • Unused or surplus this compound should be disposed of through a licensed professional waste disposal service.

    • Do not attempt to dispose of the solid compound directly into the trash or down the drain.

  • Disposal of Contaminated Materials:

    • All disposable labware and materials that have come into contact with this compound should be considered chemical waste.

    • Place these materials in a designated, labeled hazardous waste container.

  • Decontamination of Reusable Labware:

    • Thoroughly decontaminate any reusable labware that has been in contact with this compound using an appropriate solvent and cleaning procedure.

    • Collect the rinsate and dispose of it as hazardous waste.

IV. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collection: Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating agent.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Compound / Contaminated PPE waste_type->solid_waste Solid liquid_waste Contaminated Solutions / Rinsate waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid rinse Triple Rinse with Appropriate Solvent empty_container->rinse disposal_service Dispose via Licensed Waste Disposal Service collect_solid->disposal_service collect_liquid->disposal_service collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (if regulations allow) rinse->dispose_container collect_rinsate->disposal_service

Caption: Disposal workflow for this compound.

Disclaimer: This document provides guidance based on available information for a research chemical. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal policies and procedures, and refer to the full Safety Data Sheet (SDS) for complete safety information.

Safe Handling and Disposal of ONO-2920632: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As no specific Safety Data Sheet (SDS) for ONO-2920632 is publicly available, this document provides guidance based on best practices for handling potent, novel research compounds. It is essential to supplement this information with a thorough, lab-specific risk assessment before commencing any work.

The following guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital to ensure personnel safety and maintain a secure laboratory environment.

I. Guiding Principles for Handling Novel Compounds

Given that this compound is a research compound, it should be treated as a potent and hazardous substance until comprehensive toxicological data is available. A fundamental principle of chemical safety is to minimize all routes of exposure, including inhalation, skin contact, and ingestion.[1] A comprehensive risk assessment is mandatory before any handling of the compound.[2][3][4] This assessment should consider the quantity of the substance being used, the experimental procedures, and the potential for aerosol generation.

II. Personal Protective Equipment (PPE)

The selection of appropriate PPE is the last line of defense against chemical exposure and should be based on a detailed risk assessment of the planned procedures.[4][5] Below is a summary of recommended PPE for various laboratory activities involving this compound.

Activity Recommended PPE Rationale
Weighing and Dispensing (Dry Powder) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Safety glasses or goggles.[5]High risk of aerosolization and inhalation of fine particles. Full respiratory protection and double gloving provide enhanced protection against exposure.
Solution Preparation and Dilution - Certified chemical fume hood.- Standard lab coat.- Safety glasses with side shields or chemical splash goggles.- Single pair of nitrile gloves.[6][7][8]Reduced risk of aerosolization compared to handling powders, but the potential for splashes and skin contact remains.
In-vitro/In-vivo Administration - Lab coat.- Safety glasses.- Nitrile gloves.To prevent accidental skin contact and eye exposure during experimental procedures.
Waste Disposal - Chemical resistant gloves.- Lab coat.- Safety glasses or goggles.To protect against splashes and contact with contaminated materials.

Note: All PPE should be inspected before use and removed promptly if contaminated. Disposable gloves should be changed immediately after contact with the compound.

III. Operational Plan: Step-by-Step Handling Procedures

A structured approach to handling this compound is critical to minimize risk. The following workflow outlines the key steps from preparation to disposal.

1. Pre-Experiment Preparation:

  • Conduct a Risk Assessment: Before any new procedure, perform a thorough risk assessment.[2][3][4]

  • Consult Safety Information: Review all available information on this compound or structurally similar compounds.

  • Prepare the Work Area: Ensure a certified chemical fume hood is used for all manipulations of dry powder and concentrated solutions. The work area should be clean and free of clutter.

  • Assemble Materials: Have all necessary equipment, including a designated spill kit, readily available.

2. Handling the Compound:

  • Don Appropriate PPE: Select and put on PPE as determined by the risk assessment.

  • Perform the Experiment: All manipulations of this compound should be carried out within a containment device, such as a chemical fume hood, to minimize inhalation exposure.

  • Use Appropriate Tools: Use disposable spatulas or other tools to handle the dry powder.

3. Post-Experiment Decontamination:

  • Clean Equipment: Decontaminate all non-disposable equipment that has come into contact with the compound using a validated cleaning procedure.

  • Decontaminate Work Surfaces: Clean all work surfaces within the fume hood with an appropriate solvent or cleaning agent.

4. Personal Decontamination:

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination.

  • Wash Hands: Thoroughly wash hands with soap and water after removing gloves.

IV. Disposal Plan

Proper disposal of investigational drugs is crucial to prevent environmental contamination and ensure regulatory compliance.[9]

  • Segregate Waste: All disposable items that have come into contact with this compound, including gloves, pipette tips, and vials, must be considered hazardous waste.

  • Label Waste Containers: Collect all contaminated materials in designated, sealed, and clearly labeled hazardous waste containers.[10] The label should include "Hazardous Waste" and the name of the compound.

  • Aqueous Waste: Collect aqueous waste containing this compound in a sealed and labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Vendor: All waste contaminated with this compound must be disposed of through a certified hazardous waste vendor in accordance with institutional, local, and federal regulations.[10][11][12]

Visualized Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal risk_assessment 1. Conduct Risk Assessment prepare_area 2. Prepare Work Area (Fume Hood) risk_assessment->prepare_area don_ppe 3. Don Appropriate PPE prepare_area->don_ppe weigh_dissolve 4. Weigh & Dissolve (in Fume Hood) don_ppe->weigh_dissolve experiment 5. Perform Experiment weigh_dissolve->experiment decontaminate 6. Decontaminate Equipment & Surfaces experiment->decontaminate doff_ppe 7. Doff PPE decontaminate->doff_ppe segregate_waste 9. Segregate & Label Contaminated Waste decontaminate->segregate_waste wash_hands 8. Wash Hands doff_ppe->wash_hands dispose 10. Dispose via Certified Hazardous Waste Vendor segregate_waste->dispose

Caption: Workflow for Safe Handling of this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.